7-Chloro-8-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTMTIVCKWFDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-8-methoxyquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and antifungal applications.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, a critical aspect of modern drug discovery. 7-Chloro-8-methoxyquinoline is a distinct derivative within this class, possessing a unique substitution pattern that modulates its electronic and steric characteristics.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing a detailed examination of the core physicochemical properties of this compound. Understanding these properties is paramount for designing synthetic routes, developing robust analytical methods, formulating drug products, and predicting in vivo behavior. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and draws reasoned comparisons to closely related structural analogs to provide a holistic and scientifically grounded overview.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an aromatic heterocyclic compound built upon a quinoline core, substituted with a chlorine atom at the C7 position and a methoxy group at the C8 position.
Caption: 2D Chemical Structure of this compound.
The table below summarizes the key molecular identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 36748-98-8 | [3] |
| Molecular Formula | C₁₀H₈ClNO | Calculated |
| Molecular Weight | 193.63 g/mol | Calculated |
| Canonical SMILES | COC1=C(C=CC2=C1N=CC=C2)Cl | - |
| InChI Key | FVPCRBOBFEWIRU-UHFFFAOYSA-N | - |
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. These parameters are essential for predicting solubility, membrane permeability, and formulation characteristics.
| Property | Predicted/Comparative Value | Rationale & Commentary |
| Physical State | Solid at STP | Aromatic heterocyclic compounds of this molecular weight are typically crystalline solids. |
| Melting Point | Not Experimentally Determined | Expected to be higher than its analogs, 8-methoxyquinoline (m.p. 49.5 °C), due to the addition of a heavy atom (Cl) and increased intermolecular forces. |
| Boiling Point | > 300 °C (Predicted) | The predicted boiling point for the isomeric 4-chloro-7-methoxyquinoline is ~300 °C. High boiling points are characteristic of quinoline derivatives.[4] |
| Aqueous Solubility | Poorly Soluble | The parent compound, 8-hydroxyquinoline, has moderate aqueous solubility, while 8-methoxyquinoline is only slightly soluble. The replacement of a hydroxyl group with a more nonpolar methoxy group, combined with the hydrophobic chlorine atom, will significantly decrease water solubility. |
| Organic Solubility | Soluble | Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform, methanol, and ethyl acetate. |
| pKa (Basicity) | ~3.5 - 4.5 (Predicted) | The quinoline nitrogen atom is basic. The predicted pKa of the related 8-methoxyquinoline is 3.28. The electron-withdrawing nature of the chlorine at C7 will slightly decrease the basicity of the nitrogen, resulting in a pKa in this estimated range. This makes it a weak base, capable of forming salts with strong acids. |
| Lipophilicity (XLogP3) | ~3.0 - 3.5 (Estimated) | The structural analog 7-chloro-8-hydroxyquinoline has a computed XLogP3 of 2.5.[5] Methylation of the hydroxyl group to a methoxy ether typically increases the LogP value by 0.5-1.0 units, suggesting a higher lipophilicity, which is a key factor in predicting membrane permeability. |
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of a compound in a research and development setting. A multi-technique approach is standard practice.
Predicted Spectroscopic Signatures
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system, typically in the range of 7.0-9.0 ppm. A sharp singlet, integrating to three protons, should appear in the upfield region of the aromatic spectrum (approximately 3.9-4.2 ppm), corresponding to the methoxy (-OCH₃) group.
-
¹³C NMR : The spectrum will display ten unique signals for each carbon atom in the molecule. The methoxy carbon will have a characteristic signal around 55-60 ppm. The remaining nine signals will be in the aromatic region (110-160 ppm).
-
-
Mass Spectrometry (MS) :
-
The key diagnostic feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed: a peak for [M]⁺ at m/z 193 and a peak for [M+2]⁺ at m/z 195, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.
-
-
UV-Visible Spectroscopy :
-
As a substituted quinoline, the compound is expected to be a strong chromophore, absorbing UV radiation. The spectrum will likely exhibit multiple absorption bands characteristic of the π-π* transitions within the aromatic system.
-
Standard Analytical Workflow
The validation of a newly synthesized batch of this compound requires a systematic workflow to ensure its identity and purity meet the stringent standards for research and preclinical development.
Caption: A self-validating workflow for the synthesis and analysis of this compound.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for assessing the purity of a synthesized sample. The principle relies on the differential partitioning of the analyte and any impurities between a nonpolar stationary phase and a polar mobile phase.
Objective: To determine the purity of a this compound sample, expressed as a percentage of the total peak area.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Sample Diluent: 50:50 Acetonitrile/Water
-
HPLC-grade solvents and reagents
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the this compound sample and dissolve it in 1 mL of the sample diluent to create a 1 mg/mL stock solution. Vortex to ensure complete dissolution.
-
Instrument Setup:
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 254 nm (or an absorption maximum determined by a UV scan).
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume to 5 µL.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 20.0 | 95 | 5 |
-
Analysis: Inject a blank (diluent) to establish a baseline, followed by the sample injection.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Self-Validation Check: The retention time of the main peak should be consistent across multiple injections. The peak shape should be symmetrical. A successful method will show good separation between the main peak and any impurity peaks.
-
Synthesis and Reactivity
Plausible Synthetic Route
The synthesis of substituted quinolines is well-established in organic chemistry. A plausible and efficient method to prepare this compound would be an adaptation of the Skraup synthesis . This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent.
A potential route could start from 3-chloro-2-methoxyaniline . Reacting this precursor with acrolein (which can be formed in situ from glycerol) in the presence of a strong acid and an oxidizing agent like nitrobenzene would yield the target molecule. This approach is analogous to the documented synthesis of the related 7-chloro-8-methylquinoline from 2-methyl-3-chloroaniline and acrolein.[6]
Caption: Conceptual flowchart for the synthesis of this compound.
Chemical Reactivity
-
Basicity of Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form quinolinium salts. This is a key feature for creating water-soluble salt forms of drug candidates.
-
Aromatic Ring Reactivity: The quinoline ring can undergo electrophilic aromatic substitution. The positions of substitution are directed by the existing chloro- and methoxy- groups.
-
Methoxy Group: The 8-methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding 7-chloro-8-hydroxyquinoline, a well-known metal-chelating agent.[5]
Applications in Research and Drug Development
While this compound is not itself an established drug, its structural motif is highly relevant in medicinal chemistry. Its primary value lies in its role as a versatile chemical scaffold and synthetic intermediate .
-
Precursor for Bioactive Molecules: Its structure is a key building block for more complex molecules. The quinoline core is present in numerous antimalarial drugs and kinase inhibitors used in oncology.[7]
-
Scaffold for Library Synthesis: In drug discovery, the 7-chloro position can be functionalized via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate libraries of novel compounds for biological screening.
-
Precursor to Chelating Agents: As mentioned, cleavage of the methyl ether reveals the 8-hydroxyquinoline moiety. 8-Hydroxyquinolines are potent chelators of metal ions and have been investigated for their potential to modulate metal-dependent biological processes and for their antimicrobial and neuroprotective properties.[1][2]
Conclusion
This compound is a strategically important heterocyclic compound whose value is derived from its unique combination of electronic and steric properties. While direct experimental data remains to be fully cataloged, a robust understanding of its physicochemical characteristics can be confidently inferred from established chemical principles and comparison with its close structural analogs. Its predicted low aqueous solubility, moderate lipophilicity, and weak basicity are critical parameters for any researcher working with this molecule. As a synthetic intermediate, it provides a versatile platform for accessing novel chemical entities with potential therapeutic applications, particularly in oncology and infectious diseases. The analytical workflows and predictive data presented in this guide offer a solid foundation for its synthesis, characterization, and utilization in advanced research and drug development programs.
References
-
PubChem. 7-Chloroquinoline | C9H6ClN | CID 521963. Available from: [Link]
-
PubChem. 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691. Available from: [Link]
-
Severinsen, R. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Available from: [Link]
- Google Patents. CN111377859A - Preparation method of 7-chloro-8-methylquinoline.
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
- Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
ATB. 8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray. Available from: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. This compound | 36748-98-8 [chemicalbook.com]
- 4. 7-methoxyquinoline-8-carboxylic acid CAS#: 1159427-80-1 [m.chemicalbook.com]
- 5. 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN111377859A - Preparation method of 7-chloro-8-methylquinoline - Google Patents [patents.google.com]
- 7. cas 740797-41-5|| where to buy 5-(chloromethyl)-8-methoxyquinoline [chemenu.com]
The Pharmacological Versatility of Quinoline Scaffolds: From Antimalarial Agents to Next-Gen Kinase Inhibitors
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains one of the most privileged structures in medicinal chemistry.[1] Historically anchored by the success of quinine and chloroquine in malaria eradication, this bicyclic system has evolved into a cornerstone for modern oncology and antimicrobial research. Its planar architecture allows for DNA intercalation, while its electronic tunability enables precise targeting of ATP-binding pockets in kinases such as c-Met, EGFR, and PI3K. This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and validation protocols defining the current landscape of quinoline therapeutics.
Structural Activity Relationship (SAR) Landscape
The biological efficacy of quinoline derivatives is dictated by substitution patterns that modulate lipophilicity, basicity, and steric fit within target binding sites.
Key SAR Principles
-
Position 4 (C4): Critical for kinase affinity.[1] Introduction of anilino or phenoxy groups here creates the "hinge binder" motif essential for ATP-competitive inhibition (e.g., Cabozantinib, Bosutinib).[1]
-
Position 6 & 7 (C6/C7): Solubilizing groups (e.g., methoxy, piperazine) placed here improve pharmacokinetics and can form secondary hydrogen bonds with solvent-exposed residues in the kinase cleft.[1]
-
Position 8 (C8): In antimicrobial applications, hydroxyl substitution (8-hydroxyquinoline) is vital for metal chelation, disrupting bacterial metalloenzymes.[1]
-
Nitrogen (N1): The pyridine nitrogen acts as a hydrogen bond acceptor, often anchoring the molecule to the kinase hinge region (e.g., Met1160 in c-Met).[1]
Visualization: Quinoline SAR Map
Figure 1: Functional mapping of the quinoline scaffold showing how specific substitution sites drive distinct biological activities.[1]
Therapeutic Core 1: Oncology (Kinase Inhibition)
Quinoline derivatives have achieved FDA approval primarily as multi-kinase inhibitors.[1] The planar ring system mimics the adenine moiety of ATP, allowing these molecules to occupy the catalytic cleft of tyrosine kinases.
Mechanism: Dual EGFR/c-Met Inhibition
Resistance to first-generation EGFR inhibitors (e.g., Gefitinib) often arises via c-Met amplification.[1][2][3] Quinoline hybrids have been engineered to dual-target these pathways.[1]
-
c-Met Targeting: 4-phenoxyquinoline derivatives (e.g., Cabozantinib, Foretinib) bind to the c-Met kinase domain.[1] The quinoline nitrogen H-bonds with Met1160 , while the 4-phenoxy group extends into the hydrophobic pocket.[3]
-
EGFR Targeting: 4-anilinoquinoline-3-carbonitriles (e.g., Pelitinib, Neratinib) form irreversible covalent bonds with Cys797 (or Cys773) in the ATP binding pocket, overcoming T790M resistance mutations.[1]
Table 1: Key Quinoline-Based Anticancer Agents
| Drug | Target(s) | Structural Class | Clinical Status |
| Cabozantinib | c-Met, VEGFR2, RET | 4-Phenoxyquinoline | FDA Approved (RCC, HCC) |
| Neratinib | EGFR, HER2 | 4-Anilinoquinoline | FDA Approved (Breast Cancer) |
| Foretinib | c-Met, VEGFR | 4-Phenoxyquinoline | Clinical Trials |
| Omipalisib | PI3K, mTOR | Quinoline-sulfonamide | Phase I |
Therapeutic Core 2: Infectious Diseases (Malaria)
Despite the rise of resistance, the quinoline scaffold remains the gold standard for understanding antimalarial pharmacophores.
Mechanism: Heme Detoxification Blockade
Plasmodium falciparum degrades hemoglobin in its acidic food vacuole, releasing free heme (ferriprotoporphyrin IX), which is toxic to the parasite.[4][5][6][7] The parasite detoxifies heme by polymerizing it into inert hemozoin crystals.
-
Action: Quinolines (e.g., Chloroquine, Mefloquine) accumulate in the food vacuole via pH trapping.
-
Binding: The planar quinoline ring engages in
- stacking with the porphyrin ring of free heme. -
Result: This complex caps the growing hemozoin polymer, preventing further sequestration.[5][6][7] The accumulation of free heme/drug-heme complexes induces lipid peroxidation and membrane lysis, killing the parasite.
Visualization: Antimalarial Mechanism
Figure 2: Mechanism of action for antimalarial quinolines disrupting heme detoxification.[1]
Experimental Protocols
Reliable validation of biological activity requires robust, reproducible assays. Below are the industry-standard protocols for cytotoxicity and heme polymerization inhibition.
Protocol A: Heme Polymerization Inhibition Assay
Purpose: To determine if a quinoline derivative inhibits the formation of hemozoin (synthetic
-
Preparation: Dissolve hemin chloride in DMSO to create a 50
M stock. -
Incubation: In a 96-well plate, mix:
-
Reaction: Incubate at 37°C for 4-24 hours.
-
Quantification:
-
Calculation:
is the concentration inhibiting 50% of polymerization relative to the vehicle control.
Protocol B: MTT Cytotoxicity Assay
Purpose: To assess the antiproliferative activity of quinolines against cancer cell lines (e.g., A549, MCF-7).[1] Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Cell culture media.[1][9]
-
Seeding: Seed tumor cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Treatment: Add quinoline derivatives (dissolved in DMSO, final DMSO <0.1%) at serial dilutions (e.g., 0.1 - 100
M). Include Doxorubicin or Cabozantinib as positive controls. -
Exposure: Incubate for 48-72 hours.
-
Labeling: Add 20
L MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Viable mitochondria reduce yellow MTT to purple formazan.[9] -
Solubilization: Aspirate media carefully. Add 150
L DMSO to dissolve formazan crystals. Shake for 15 min. -
Measurement: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Plot dose-response curves to calculate
.
Visualization: Experimental Workflow
Figure 3: Iterative workflow for the development of quinoline-based therapeutics.
References
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. ResearchGate. [Link][1]
-
A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Journal of Biological Chemistry. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link][1]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI. [Link][1]
-
Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: Thermogravimetric Characterization of 7-Chloro-8-methoxyquinoline
Executive Summary
7-Chloro-8-methoxyquinoline (MW: 193.63 g/mol ) is a critical bicyclic heteroaromatic intermediate, frequently utilized in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin analogs) and agrochemicals.[1][2] Its thermal characterization is pivotal for establishing safe process windows during scale-up and for validating purity specifications.[1][3][4]
This guide details the Thermogravimetric Analysis (TGA) protocol for this compound. Unlike simple inorganic salts, this organic intermediate exhibits complex thermal behaviors—specifically competitive sublimation and decomposition pathways—that require a tailored experimental design.[2][3][4] This document provides a self-validating methodology to distinguish between physical phase transitions (evaporation/sublimation) and chemical degradation (demethylation/ring opening).[1][3][4]
Part 1: Chemical Context & Thermal Profile[1][2]
Before initiating TGA, the operator must understand the physicochemical properties that dictate the thermal curve.[2][3][4]
| Property | Value / Characteristic | Thermal Implication |
| Molecular Weight | 193.63 g/mol | Low MW suggests high potential for sublimation before decomposition.[1][3][4] |
| Physical State | Solid (Crystalline Powder) | Particle size distribution will affect evaporation kinetics.[3][4] |
| Functional Groups | Chloro (-Cl), Methoxy (-OCH₃) | The methoxy group is the primary site for thermal liability (demethylation) at high temperatures (>200°C).[2] |
| Predicted Melting | ~50°C – 100°C (Estimate)* | Material will likely melt before significant mass loss.[3][4] TGA is not the primary tool for melting (use DSC), but the sample will be liquid during the main mass loss event.[2][4] |
*Note: While 7-chloro-8-hydroxyquinoline melts ~170°C, the methoxy derivative lacks strong H-bonding, significantly lowering the melting point.[1]
Part 2: Experimental Design & Causality
Standard "ramp-and-hold" methods often fail for low-molecular-weight organics because they cannot distinguish between volatility (product loss) and stability (product breakdown).[1][4] The following protocol uses a Dual-Pan Strategy to isolate these variables.
Atmosphere Selection
-
Inert (Nitrogen/Argon): MANDATORY. [2]
-
Reasoning: Oxidative atmospheres (Air/O₂) will induce early combustion of the aromatic ring, masking the intrinsic thermal stability of the molecule.[2] We aim to measure pyrolytic stability, not flammability.
-
-
Flow Rate: 40–60 mL/min (Balance Purge) / 20–40 mL/min (Sample Purge).[2][3][4]
-
Reasoning: Sufficient flow is required to remove evolved volatiles immediately, preventing secondary reactions (e.g., re-deposition) on the hang-down wire.[1]
-
Pan Configuration (The Critical Variable)
To validate the data, you must run two distinct experiments:
-
Run A (Open Pan): Standard alumina/platinum pan.[3][4] Measures total mass loss (Solvent + Sublimation + Decomposition).[3][4]
-
Run B (Pinhole/Hermetic Pan): Aluminum pan with a laser-drilled pinhole (50–75 µm).[1][3][4]
Part 3: Step-by-Step Protocol
Phase I: System Calibration & Preparation[1]
-
Temperature Calibration: Use Curie Point standards (Alumel/Nickel) rather than melting standards, as TGA measures magnetic transition weight changes.
-
Blank Run: Perform a baseline run with empty pans (identical to sample pans) using the exact method below. Subtract this baseline to correct for buoyancy effects ("Chimney Effect").
Phase II: Sample Loading
-
Mass: 5–10 mg.
-
Morphology: If the sample is coarse, lightly crush it to ensure good thermal contact with the pan floor.[3][4] Do not grind to a fine dust if the material is static-prone.[1][3][4]
Phase III: The Heating Program
| Step | Parameter | Setpoint | Causality / Logic |
| 1 | Equilibrate | 30°C | Establishes a stable starting weight.[1][4] |
| 2 | Isothermal | 5 min | Flushes residual air from the furnace; stabilizes microbalance. |
| 3 | Ramp | 10°C/min to 120°C | Drying Phase: Removes surface moisture and residual process solvents (e.g., Methanol, Toluene).[2] |
| 4 | Isothermal | 10 min @ 120°C | Ensures complete desolvation before the main event.[3][4] |
| 5 | Ramp | 10°C/min to 600°C | Main Analysis: Captures melting, sublimation, and skeletal decomposition.[2] |
Part 4: Visualization of Workflows
Diagram 1: Experimental Logic Flow
This diagram illustrates the decision matrix for distinguishing sublimation from decomposition, a common error source in quinoline analysis.
Caption: Decision matrix for distinguishing physical volatility from chemical degradation using pan geometry.
Part 5: Data Interpretation & Decomposition Pathways[1]
Interpreting the Curve[1][5][6]
-
T < 150°C (Volatiles):
-
150°C < T < 300°C (The Stability Zone):
-
T > 300°C (Degradation):
-
Onset Temperature (
): The intersection of the baseline tangent and the tangent of the inflection point.[4] This is your Thermal Stability Limit .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Mechanism: The methoxy group (-OCH₃) is the first to cleave.[1][3][4] The ether linkage breaks, releasing methyl radicals or formaldehyde, often followed by ring fragmentation.
-
Diagram 2: Thermal Degradation Pathway
The following logic details the chemical events occurring inside the TGA furnace.
Caption: Competitive thermal pathways: melting precedes either physical evaporation or chemical breakdown.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12336662, 4-Chloro-8-methoxyquinoline. (Note: Isomeric analog used for property estimation).[3][4] Retrieved from [Link]
-
TA Instruments. Thermal Analysis of Pharmaceuticals: TGA Theory and Applications. (General methodology reference for pinhole pan technique). Retrieved from [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[3][4] (Foundational chemistry for quinoline synthesis).
-
European Patent Office. Process for the preparation of moxifloxacin hydrochloride and intermediates thereof (EP2551268B1).[3][4] (Contextualizes the 8-methoxy intermediate). Retrieved from
Sources
Stability and Degradation Profile of 7-Chloro-8-methoxyquinoline: A Technical Guide
Executive Summary & Chemical Identity
7-Chloro-8-methoxyquinoline (CAS: 36748-98-8) is a critical pharmacophore and intermediate used primarily in the synthesis of kinase inhibitors (e.g., PDE4 inhibitors) and antimalarial agents.[1] Its stability profile is governed by the electron-rich 8-methoxy substituent and the electron-withdrawing 7-chloro group on the quinoline scaffold.[1]
While the quinoline ring confers aromatic stability, the molecule exhibits specific vulnerabilities to oxidative N-oxide formation , acid-catalyzed O-demethylation , and photolytic degradation . This guide provides a predictive degradation profile based on Structure-Activity Relationships (SAR) and outlines the mandatory stress testing protocols required for regulatory filing.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 36748-98-8 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| Storage Class | Hygroscopic; Store at 2-8°C under inert atmosphere (Ar/N₂) |
Structural Reactivity & Degradation Mechanisms
The stability of this compound is defined by three competing electronic effects:
-
The Quinoline Nitrogen (Basic Center): Susceptible to oxidation by peroxides or metabolic enzymes to form N-oxides.
-
The 8-Methoxy Group (Electron Donor): Increases electron density on the pyridine ring but serves as a primary site for acid-catalyzed hydrolysis (demethylation).[1]
-
The 7-Chloro Group (Electron Withdrawing): Generally stable but activates the C-8 position for nucleophilic attack under extreme conditions; however, it is less labile than a 2- or 4-chloro substituent.[1]
Predicted Degradation Pathways
The following Graphviz diagram illustrates the mechanistically derived degradation products expected under stress conditions.
Figure 1: Mechanistic degradation pathways illustrating the three primary vectors of instability: Oxidation, Hydrolysis, and Photolysis.[2]
Detailed Degradation Profiles
Oxidative Degradation (High Risk)
Quinolines are prone to N-oxidation when exposed to peroxides or radical initiators.[1]
-
Mechanism: Electrophilic attack of oxygen on the lone pair of the quinoline nitrogen.
-
Key Degradant: this compound N-oxide .[1]
-
Mass Shift: +16 Da (M+16).
-
Mitigation: Avoid excipients containing peroxide impurities (e.g., PEG, Polysorbates) during formulation.
Hydrolytic Degradation (Moderate Risk)
The ether linkage at the 8-position is relatively stable at neutral pH but susceptible to cleavage under strong acidic conditions or Lewis acid catalysis.
-
Mechanism: Protonation of the ether oxygen followed by nucleophilic attack (SN2) by the conjugate base (e.g., Cl⁻ or Br⁻), leading to cleavage of the methyl group.
-
Key Degradant: 7-Chloro-8-hydroxyquinoline (a known metal chelator).[1]
-
Mass Shift: -14 Da (Loss of CH₂).[1]
-
Note: The 7-chloro group is resistant to hydrolysis under standard aqueous conditions due to the strength of the C(sp2)-Cl bond, unless subjected to extreme basic conditions (e.g., 5N NaOH at reflux), which might yield 7-hydroxy-8-methoxyquinoline via benzyne or SNAr mechanisms (rare).[1]
Photolytic Degradation (High Risk)
Quinoline derivatives absorb strongly in the UV region. Prolonged exposure can lead to excitation of the aromatic system.
-
Mechanism: Radical formation leading to dimerization or oxidative ring opening.
-
Observation: Discoloration (yellow to brown/black) is the primary physical indicator of photodegradation.
Experimental Protocols: Forced Degradation Study
To validate the profile described above, the following "Stress Testing" protocol is required. This methodology aligns with ICH Q1A (R2) guidelines.
Workflow Visualization
Figure 2: Step-by-step forced degradation workflow ensuring mass balance tracking.
Protocol Details
-
Acid Stress:
-
Reagent: 1N HCl.
-
Condition: Reflux at 60°C for 4 hours.
-
Target: Induce 5-20% degradation. If <5%, increase acid concentration to 5N.
-
Expected Outcome: Formation of 7-chloro-8-hydroxyquinoline.[1]
-
-
Oxidative Stress:
-
Reagent: 3% H₂O₂ (Hydrogen Peroxide).
-
Condition: Room temperature for 2 hours.
-
Caution: Quinolines are highly sensitive. If degradation >20% instantly, repeat with 0.3% H₂O₂.
-
-
Photostability (ICH Q1B):
-
Condition: Expose solid sample and solution (in quartz cuvette) to D65 light source for 1.2 million lux hours.
-
Control: Wrap a control sample in aluminum foil to distinguish thermal effects from light effects.
-
Analytical Methodologies
To accurately separate the parent from the polar N-oxide and the demethylated impurities, a reverse-phase method with pH control is essential.
Recommended HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the quinoline nitrogen, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline specific).
-
Mass Spectrometry: ESI (+) Mode.[3] The protonated parent [M+H]⁺ will appear at m/z 194/196 (characteristic 3:1 Chlorine isotope pattern).
Handling and Storage Recommendations
Based on the technical profile, the following handling procedures are mandatory to maintain scientific integrity of the material:
-
Moisture Protection: The material should be stored in tightly sealed containers. While not instantly hydrolyzable, long-term exposure to humidity can accelerate degradation if trace acid impurities are present.[1]
-
Light Protection: Amber vials are mandatory . The compound must be protected from direct light during synthesis and storage.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
Google Patents. (2017). WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors.[1] Retrieved from
-
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for Cell-Based Assays Using 7-Chloro-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 7-Chloro-8-methoxyquinoline in Cellular Research
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] These compounds, characterized by a bicyclic structure of a benzene ring fused to a pyridine ring, have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, antifungal, and antiviral properties.[3][4] The specific biological activity of a quinoline derivative is often dictated by the nature and position of substituents on the quinoline scaffold.[5]
This document provides detailed application notes and protocols for the investigation of This compound , a halogenated quinoline derivative, in cell-based assays. While direct extensive research on this specific molecule is emerging, the well-documented activities of its parent compound, 8-hydroxyquinoline, and its halogenated analogs provide a strong rationale for exploring its potential as a modulator of cellular processes.[4][5] The primary mechanism of action for many bioactive 8-hydroxyquinoline derivatives is their ability to chelate metal ions, which can, in turn, disrupt essential cellular functions and signaling pathways.[5][6]
These protocols are designed to serve as a comprehensive guide for researchers initiating studies on this compound, providing a solid foundation for assessing its cytotoxic, apoptotic, and signaling-modulatory effects.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of this compound is paramount for the design and execution of reliable cell-based assays.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₈ClNO | Inferred from structure |
| Molecular Weight | 193.63 g/mol | Inferred from structure |
| Solubility | Generally soluble in organic solvents such as DMSO, ethanol, and dichloromethane. Limited solubility in aqueous solutions.[7] | [7] |
| Storage | Store as a solid at room temperature, protected from light and moisture. Stock solutions in DMSO should be stored at -20°C or -80°C. | [8] |
Stock Solution Preparation: A Critical First Step
The limited aqueous solubility of many quinoline derivatives necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for the preparation of a high-concentration stock solution.[7][9]
Protocol for 10 mM Stock Solution:
-
Accurately weigh 1.94 mg of this compound.
-
Dissolve the compound in 1 mL of sterile, cell culture-grade DMSO.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.
I. Assessment of Cytotoxicity: The MTT Cell Viability Assay
The initial evaluation of a novel compound often involves assessing its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the metabolic activity of cells, which is often correlated with cell viability.[10]
Principle of the MTT Assay
Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Recommended Cell Lines
Based on the demonstrated efficacy of quinoline derivatives against various cancers, the following cell lines are suggested for initial screening:[1][11][12]
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical cancer
-
K-562: Human chronic myelogenous leukemia
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended growth medium until they reach 80-90% confluency.[13]
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[10]
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
II. Elucidating the Mechanism of Cell Death: The Annexin V Apoptosis Assay
Should this compound exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome of effective anticancer agents. The Annexin V assay is a standard method for detecting early-stage apoptosis.
Principle of the Annexin V Assay
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Detailed Protocol for Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.[9]
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Combine the detached cells with the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: A simplified PI3K/Akt signaling pathway potentially modulated by this compound.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of the biological activities of this compound in cell-based assays. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. It is important to emphasize that these protocols serve as a starting point, and optimization of parameters such as cell density, compound concentration, and incubation time may be necessary for specific cell lines and experimental objectives.
Future studies could expand upon these initial findings by investigating the compound's effects on other cancer-related processes, such as cell cycle progression, migration, and invasion. Furthermore, exploring its potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies. The versatile quinoline scaffold continues to be a source of promising new drug candidates, and a thorough investigation of this compound is a worthy endeavor in the ongoing search for novel anticancer agents.
References
- BenchChem. (n.d.). 7-Chloro-8-hydroxy-quinazoline. Retrieved from a relevant chemical supplier website.
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). Molecules, 27(15), 4992. [Link]
- 5,7-Dichloro-8-hydroxyquinoline - Safety Data Sheet. (2011).
- Application Notes and Protocols for Cell-Based Assays with 6,8-Difluoro-2-methylquinolin-4-amine. (n.d.). Retrieved from a relevant chemical supplier website.
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry, 13(1), 105. [Link]
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2023). Molecules, 28(14), 5433. [Link]
-
Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). Polymers, 14(3), 367. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry, 9, S1478-S1497. [Link]
-
Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024). STAR Protocols, 5(3), 102439. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(16), 4983. [Link]
-
Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. (2019). Journal of Chemical & Engineering Data, 64(12), 5228-5238. [Link]
-
8-Hydroxyquinoline. (n.d.). In Wikipedia. Retrieved from [Link]
- 5-Chloro-8-hydroxy-7-iodoquinoline. (n.d.).
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances, 15, 1-20. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules, 26(11), 3119. [Link]
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Journal of Chemical and Pharmaceutical Research, 6(1), 221-229.
- Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. (n.d.).
-
Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). (n.d.). Cheméo. Retrieved from [Link]
- N,N-dimethylquinolin-7-amine and its Analogs in Cancer Cell Line Studies. (n.d.). Retrieved from a relevant chemical supplier website.
-
Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. (2022). ACS Synthetic Biology, 11(9), 3126-3133. [Link]
- 5,7-Dichloro-8-hydroxyquinoline. (n.d.). Solubility of Things.
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2023). Journal of Biomolecular Structure and Dynamics, 41(17), 8489-8507. [Link]
- Optimizing the stability and solubility of cell culture media ingredients. (n.d.). Evonik Industries.
- 7-Chloro-4-hydroxyquinoline - Safety Data Sheet. (2011).
-
Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. (2023). Journal of Medicinal Chemistry, 66(23), 15985-16001. [Link]
- 8-hydroxyquinoline. (n.d.). AERU - University of Hertfordshire.
- Application Notes and Protocols for Cell-Based Assays of 2',7-Dihydroxy-5,8-dimethoxyflavanone. (n.d.). Retrieved from a relevant chemical supplier website.
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- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
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- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
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- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving 7-Chloro-8-methoxyquinoline for In Vitro Assays
Introduction & Compound Analysis
7-Chloro-8-methoxyquinoline is a lipophilic, heterocyclic aromatic compound often utilized as a scaffold in medicinal chemistry (e.g., for antimalarial or kinase inhibitor development).[1][2] Its structure features a fused benzene and pyridine ring (quinoline) substituted with a chlorine atom at position 7 and a methoxy group at position 8.[1][2]
Successfully using this compound in in vitro biological assays requires overcoming its inherent hydrophobicity.[1][2] Like many substituted quinolines, it exhibits poor aqueous solubility at neutral pH (7.4).[1][2] Improper solubilization can lead to compound precipitation (crashing out) upon addition to culture media, resulting in false negatives (loss of effective concentration) or false positives (aggregates causing non-specific toxicity).[1][2]
Physicochemical Profile (Predicted)
| Property | Value (Approx.)[1][2][3][4][5] | Implication for Protocol |
| Molecular Weight | ~193.63 g/mol | Suitable for standard molarity calculations.[1][2] |
| LogP | ~2.5 – 3.0 | Moderately lipophilic; requires organic co-solvent.[1][2] |
| pKa (Quinoline N) | ~4.0 – 5.0 | Weak base.[1][2] Neutral (uncharged) at physiological pH (7.4), increasing precipitation risk.[1][2] |
| Solubility (Water) | < 0.1 mg/mL | Critical: Do not dissolve directly in water/media.[1][2] |
| Solubility (DMSO) | > 20 mM | Excellent.[1][2] Primary solvent choice.[1][2] |
Core Protocol: Stock Solution Preparation
Safety Precaution: this compound may exhibit irritant or toxic properties.[1][2] Handle in a fume hood wearing nitrile gloves, safety goggles, and a lab coat.[1]
Step 1: Solvent Selection
Dimethyl Sulfoxide (DMSO) , anhydrous (≥99.9%), is the required primary solvent.[1]
-
Why: DMSO disrupts the crystal lattice of planar aromatic compounds effectively and is miscible with water.[2]
-
Alternative: Ethanol (absolute) can be used if the assay is strictly DMSO-intolerant, but it evaporates rapidly, altering concentration over time.[1][2]
Step 2: Calculation & Weighing
To prepare a 10 mM Stock Solution :
-
Weigh approximately 1.94 mg of powder into a sterile, amber glass vial (to protect from light).
-
Note: Due to static electricity often affecting small organic molecules, use an anti-static gun if available.[1][2]
Step 3: Solubilization
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear.
Step 4: Storage
-
Aliquot the stock into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (short term) or -80°C (long term).
-
Shelf Life: Typically 6 months if kept dry.[1][2] DMSO is hygroscopic; water absorption will decrease compound solubility over time.[1][2]
Assay Preparation: The "Step-Down" Dilution Method[1][2]
Directly spiking 100% DMSO stock into cell culture media often causes immediate precipitation due to the "solvent shock."[2] We utilize a Step-Down (Intermediate) Dilution strategy to maintain solubility.[1][2]
Workflow Diagram
The following diagram illustrates the critical path from solid powder to the final assay plate, emphasizing the intermediate dilution step to prevent precipitation.
Caption: Figure 1. Step-Down Dilution Workflow. The intermediate step buffers the transition from organic solvent to aqueous media, preventing micro-precipitation.
Detailed Dilution Protocol (Example for 10 µM Final Assay Concentration)
-
Thaw the 10 mM DMSO stock at room temperature. Vortex ensures homogeneity.[1][2]
-
Prepare Intermediate Solution (10x or 100x):
-
Transfer to Assay Plate:
Quality Control & Troubleshooting
Visualizing Precipitation
Lipophilic quinolines can form "micro-crystals" that are invisible to the naked eye but scatter light.[2]
-
Method: Use a nephelometer or simply read absorbance at 600 nm (OD600) in a clear plate.[1][2] An elevated baseline compared to a DMSO-only control indicates precipitation.[1][2]
DMSO Tolerance
Ensure your biological system can tolerate the DMSO vehicle.[2]
-
Control: Always run a "Vehicle Control" (DMSO only) matched to the highest % DMSO used in the treatment wells.[2]
Table 1: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Cloudiness upon dilution | "Solvent Shock" (Rapid polarity change) | Use the Step-Down method.[1][2] Vortex the buffer while adding the DMSO stock dropwise.[2] |
| Loss of Potency | Compound adhered to plastic | Use low-binding polypropylene tips and plates.[1][2] Quinolines can stick to polystyrene.[1][2] |
| Yellowing of Stock | Oxidation | This compound may oxidize.[1][2] Discard if color changes significantly. Store under nitrogen if possible.[1][2] |
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1][2] (Standard reference for solubility optimization in drug discovery).
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]
-
NCBI PubChem. "Compound Summary: Quinoline Derivatives."[1][2] (General physical properties of the quinoline scaffold). [1][2][6]
-
Waybright, T. J., et al. (2009). "Best Practices for Compound Management and Handling in High-Throughput Screening."[1][2] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] [1][2]
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- 1. PubChemLite - 7-methoxyquinoline-8-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. mVOC 4.0 [bioinformatics.charite.de]
- 5. thco.com.tw [thco.com.tw]
- 6. 5-Chloro-8-methoxyquinoline | C10H8ClNO | CID 13404592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 7-Chloro-8-methoxyquinoline in fluorescence microscopy
Application Note: Characterization and Utilization of 7-Chloro-8-methoxyquinoline in Fluorescence Microscopy
Executive Summary
This application note details the technical utility of This compound (7-Cl-8-OMe-Q) within high-content fluorescence microscopy. While its parent compound, 8-hydroxyquinoline (8-HQ), is a ubiquitous chelator for metal ion sensing (Zn²⁺, Cu²⁺, Al³⁺), the 8-methoxy derivative serves a critical, often overlooked role: it acts as the definitive structural control for validating chelation-dependent fluorescence mechanisms.
Furthermore, due to the lipophilic nature of the 7-chloro-8-methoxy scaffold and the protonatable nitrogen (pKₐ ~ 4.5–5.0), this molecule functions as a lysosomotropic agent , allowing for the tracking of acidic organelles without the confounding factor of metal ion redistribution. This guide provides protocols for its use as a negative control in metallomics and as a standalone organelle tracker.
Technical Background & Mechanism
The "Chelation Block" Principle
The fluorescence of quinoline derivatives is governed by Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT).
-
8-Hydroxyquinoline (Active Probe): In its free state, fluorescence is quenched by ESIPT or PET from the lone pair of the nitrogen. Upon binding a metal ion (e.g., Zn²⁺), the proton is displaced, and the nitrogen lone pair coordinates the metal, blocking the quenching pathway and triggering a "Turn-On" fluorescence response (typically green emission, ~490–520 nm).
-
This compound (Control Probe): The methylation of the 8-hydroxyl group sterically and chemically blocks the formation of the stable 5-membered chelate ring. Consequently, this molecule does not bind metal ions with high affinity. Any fluorescence observed from this molecule represents intrinsic solvatochromism or pH-dependent protonation , isolating these variables from metal-binding effects.
Photophysical Properties
The 7-chloro substituent exerts an electron-withdrawing effect, modulating the pKₐ of the ring nitrogen and slightly red-shifting the absorption spectrum compared to unsubstituted quinoline.
| Property | Value / Characteristic | Notes |
| Excitation Max (λ_ex) | 320 – 340 nm | UV-excited (requires DAPI/Hoechst filter set) |
| Emission Max (λ_em) | 380 – 420 nm | Blue emission (distinct from Green Zn-8HQ complex) |
| Solubility | DMSO, Ethanol | Poor water solubility; requires organic co-solvent |
| pKₐ (Ring Nitrogen) | ~ 3.8 – 4.5 | Protonates in acidic lysosomes (pH 4.5–5.0) |
| Metal Binding | Negligible | Steric hindrance by -OMe group prevents N-O chelation |
Visualization of Mechanism
The following diagram illustrates the mechanistic divergence between the active metal sensor (8-OH) and the control (8-OMe).
Caption: Mechanistic comparison showing how the 8-methoxy group prevents metal chelation (bottom), serving as a control for the 8-hydroxy zinc-binding pathway (top).
Experimental Protocols
Protocol A: Validation of Zinc-Specific Fluorescence (Negative Control Assay)
Objective: To distinguish between true zinc-binding signals and non-specific probe accumulation in cells.
Materials:
-
Probe A: 7-Chloro-8-hydroxyquinoline (Active Zn²⁺ sensor).
-
Probe B: this compound (Negative Control).
-
Stock Solution: 10 mM in DMSO (Store at -20°C, protected from light).
-
Cell Line: HeLa or HEK293 cells.
-
Imaging Buffer: HBSS (Ca²⁺/Mg²⁺ free for background check, or standard for physiological).
Step-by-Step Methodology:
-
Preparation: Dilute both Probe A and Probe B stocks to a final working concentration of 20 µM in warm HBSS.
-
Note: Do not exceed 0.5% DMSO content to avoid cytotoxicity.
-
-
Loading: Incubate cells with the respective probe solutions for 30 minutes at 37°C in the dark.
-
Wash: Wash cells 3× with HBSS to remove extracellular dye.
-
Baseline Imaging: Acquire images using a DAPI filter set (Ex 350/50, Em 460/50) and a GFP filter set (Ex 480/40, Em 525/50).
-
Expectation: Probe B (Methoxy) should show weak blue fluorescence (DAPI channel) but negligible green fluorescence . Probe A (Hydroxy) may show basal green fluorescence depending on resting Zn²⁺.
-
-
Zinc Stimulation (The Test): Treat cells with 50 µM ZnCl₂ / 5 µM Pyrithione (ionophore) for 10 minutes.
-
Post-Stimulation Imaging:
-
Probe A (Active): Significant increase in Green intensity (Green/Blue ratio increases).
-
Probe B (Control): No change in Green intensity. Blue intensity may increase slightly due to volume changes, but the ratiometric shift should be absent.
-
Interpretation: If Probe B shows a "Turn-On" response, your signal is likely an artifact of pH change or lipophilic redistribution, NOT specific zinc binding.
Protocol B: Lysosomal Distribution Profiling
Objective: To utilize this compound as a label-free tracker for acidic compartments based on the "Ion Trapping" mechanism.
Methodology:
-
Co-Staining: Plate cells on glass-bottom dishes.
-
Labeling: Incubate with 10 µM this compound + 50 nM LysoTracker Red (commercial standard) for 45 minutes.
-
Wash: Wash 3× with PBS.
-
Imaging:
-
Channel 1 (Quinoline): Ex 340 nm / Em 420 nm (Blue).
-
Channel 2 (LysoTracker): Ex 577 nm / Em 590 nm (Red).
-
-
Analysis: Perform Colocalization Analysis (Pearson’s Correlation Coefficient).
-
Insight: High correlation indicates the quinoline is accumulating in lysosomes via protonation of the quinoline nitrogen (pKₐ ~4.9). This confirms the molecule's lipophilicity and basicity.
-
Workflow Visualization
Caption: Experimental workflow for using this compound as a negative control in zinc sensing experiments.
Troubleshooting & Tips
-
Solubility Issues: The 7-chloro and 8-methoxy groups significantly increase lipophilicity compared to the parent quinoline. If precipitation occurs in aqueous buffer, use Pluronic F-127 (0.02%) as a dispersing agent during the loading phase.
-
Autofluorescence: Ensure the excitation wavelength (340 nm) does not excite cellular NADH/FAD excessively. Always use an unstained control well to set the black level.
-
Photobleaching: Quinoline derivatives can be prone to photobleaching under intense UV excitation. Minimize exposure time (<100 ms) and use neutral density filters if possible.
References
-
Mechanisms of Quinoline Fluorescence
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Detailed discussion on PET and ESIPT mechanisms in quinolines).
-
Source:
-
Zinc Sensing & 8-Hydroxyquinoline Derivatives
- Jiang, P., & Guo, Z. (2004). Fluorescent detection of zinc in biological systems: recent development. Coordination Chemistry Reviews, 248(21-24), 205-229. (Establishes the 8-HQ scaffold as the basis for Zn sensors).
-
Source:
-
Role of Methoxy-Substitution in Ligand Design
- Albrecht, M., et al. (2019). 8-Hydroxyquinolines and their derivatives: Synthesis and applications. Molecules, 24(15), 2823.
-
Source:
-
Lysosomotropic Properties of Weak Bases
- Nadanaciva, S., et al. (2011). Assessment of drug-induced lysosomal impairment. Current Protocols in Toxicology, 48(1), 23-2.
-
Source:
Application Note: Strategic Synthesis of 7-Chloro-8-methoxyquinoline Analogs for SAR Expansion
Executive Summary & Rationale
The 7-chloro-8-methoxyquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity in antibacterial (DNA gyrase inhibition), antitubercular, and anticancer (kinase inhibition) domains.[1]
Structural Significance:
-
8-Methoxy Group: Acts as a critical hydrogen bond acceptor, often interacting with serine or threonine residues in ATP-binding pockets.[1] It also modulates the pKa of the quinoline nitrogen, influencing solubility and bioavailability.
-
7-Chloro Substituent: Provides a metabolic block against oxidation at the electron-rich 7-position while enhancing lipophilicity (
), facilitating membrane permeability.[1]
This guide details a robust, regioselective synthetic route to access this core and provides a divergent protocol for Structure-Activity Relationship (SAR) library generation. Unlike non-specific halogenation methods, this protocol utilizes a Gould-Jacobs approach starting from defined precursors to guarantee the 7,8-substitution pattern.[1]
Strategic Synthetic Workflow
The synthesis is designed in two phases: Core Construction (Protocol A) and Divergent Functionalization (Protocol B).[1]
Figure 1: Strategic workflow for the regioselective synthesis of this compound libraries.
Protocol A: Regioselective Synthesis of the Core Scaffold[1]
Objective: Synthesis of 4,7-dichloro-8-methoxyquinoline. Mechanism: Modified Gould-Jacobs Reaction.[1]
Materials & Reagents[2][3][4][5][6][7][8][9][10]
-
Precursor: 2-Chloro-3-methoxyaniline (CAS: 56961-30-9).[1] Note: Starting with the pre-halogenated aniline ensures regiochemical purity.
-
Reagent: Diethyl ethoxymethylenemalonate (EMME).[1]
-
Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) for high-temperature cyclization.
-
Chlorinating Agent: Phosphorus oxychloride (
).[1]
Step-by-Step Methodology
Step 1: Condensation to Enamine[1]
-
In a round-bottom flask equipped with a Dean-Stark trap, mix 2-chloro-3-methoxyaniline (1.0 eq) and EMME (1.1 eq).
-
Heat to 110°C for 2 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aniline spot indicates conversion to the enamine intermediate diethyl 2-(((2-chloro-3-methoxyphenyl)amino)methylene)malonate.[1]
-
Apply vacuum to remove the ethanol byproduct, driving the equilibrium forward.[1]
Step 2: Thermal Cyclization (Critical Step)
Safety Warning: This step requires temperatures >250°C. Use a blast shield.[1]
-
Add Dowtherm A (10 volumes relative to mass) to the reaction vessel.[1]
-
Rapidly heat the mixture to 250–260°C (reflux).
-
Maintain reflux for 1–2 hours. The solution will darken significantly.
-
Cooling: Allow the mixture to cool to ~80°C.
-
Precipitation: Add Hexane (non-polar anti-solvent) to the warm solution.[1] The 4-hydroxy-quinoline intermediate will precipitate as a tan solid.[1]
-
Filter and wash copiously with hexane to remove Dowtherm A.[1]
-
Hydrolysis/Decarboxylation (Optional): If the ester group at C-3 is retained, saponify (NaOH) and decarboxylate (heat in diphenyl ether) to yield 7-chloro-8-methoxyquinolin-4-ol .
Step 3: Chlorination (Aromatization)[1]
-
Suspend the dried 4-hydroxy intermediate in
(5.0 eq). -
Add catalytic DMF (3–4 drops) to form the Vilsmeier reagent in situ.[1]
-
Reflux at 105°C for 3 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice/ammonia water. Caution: Exothermic.[1]
-
Extract with Dichloromethane (DCM), dry over
, and concentrate. -
Yield Expectation: 65–75% over 3 steps.
Protocol B: SAR Diversification (Library Generation)[1]
This scaffold allows for "orthogonal functionalization."[1] The C-4 chlorine is highly reactive toward Nucleophilic Aromatic Substitution (
Path A: C-4 Functionalization ( )
Target: Introduction of solubility-enhancing amines or target-binding motifs.
-
Dissolve 4,7-dichloro-8-methoxyquinoline (1.0 eq) in Isopropanol or DMF .
-
Add the desired Amine (1.2 eq) and DIPEA (2.0 eq).[1]
-
Heat to 80°C for 4–12 hours.
-
Purification: The product often precipitates upon cooling.[1] If not, perform an aqueous workup followed by Flash Chromatography (DCM:MeOH).[1]
Path B: C-7 Functionalization (Suzuki-Miyaura Coupling)
Target: Extension of the carbon skeleton for hydrophobic pocket occupancy.[1] Note: Perform this after C-4 functionalization to prevent side reactions at the more reactive C-4 position.
-
Combine the C-4 substituted analog (1.0 eq), Boronic Acid (1.5 eq), and
(3.0 eq) in Dioxane:Water (4:1).[1] -
Degas with Nitrogen for 10 minutes.
-
Add Catalyst:
or XPhos Pd G3 (5 mol%).[1] Why? These catalysts are robust for sterically hindered or electron-rich aryl chlorides.[1] -
Heat to 100°C under inert atmosphere for 12 hours.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Cyclization Temp | 250°C ± 5°C | Lower temperatures fail to overcome the activation energy for the aromatic substitution cyclization; higher temps cause tarring.[1] |
| Aniline Purity | >98% | Regioisomers in the starting material (e.g., 2-chloro-5-methoxy) are nearly impossible to separate after cyclization.[1] |
| POCl3 Quench | < 10°C | High-temp quenching generates HCl gas violently and can hydrolyze the product back to the quinolone. |
| C-7 Coupling | Anhydrous/Degassed | The electron-rich 8-OMe group deactivates the 7-Cl position; oxygen will rapidly poison the Pd catalyst, stalling the reaction.[1] |
Quality Control & Validation
1H NMR Signature (DMSO-d6):
-
H-2 (Quinoline): Doublet at
8.6–8.8 ppm (Characteristic of the pyridine ring).[1] -
Methoxy Group: Singlet at
4.0–4.1 ppm (Integrated for 3H).[1] -
Regiochemistry Check: The protons at C-5 and C-6 should appear as an ortho-coupled doublet pair (
7.5–8.0 ppm, Hz).[1] Absence of meta-coupling confirms the 7,8-substitution pattern.[1]
LC-MS:
-
Expect a characteristic Chlorine isotope pattern (M and M+2 peaks in 3:1 ratio).[1]
-
For 4,7-dichloro analogs, the pattern will be 9:6:1 (M, M+2, M+4).[1]
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society.[1] Link[1]
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Journal of the Chemical Society, Perkin Transactions 1.[1] Link
-
Baxendale, I. R., et al. (2021).[1] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry.[1][2] Link[1]
-
Chan, S. H., et al. (2013).[1][3] Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents.[1][4][5] ACS Medicinal Chemistry Letters.[1][3] Link[1]
-
World Health Organization. (2022).[1] Global Tuberculosis Report.[1][6] (Context for antitubercular application of quinoline scaffolds). Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. EP0537847A1 - Improved 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of 7-Chloro-8-methoxyquinoline in Preclinical Animal Studies
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1] 7-Chloro-8-methoxyquinoline, a member of this class, presents a common challenge in preclinical development: poor aqueous solubility. This characteristic can significantly hinder oral absorption and limit achievable concentrations for parenteral administration, thereby complicating the assessment of its pharmacokinetic and pharmacodynamic profiles.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for animal studies. We will delve into the critical physicochemical characterization, a tiered vehicle screening strategy, detailed preparation protocols, and essential quality control assays. The causality behind experimental choices is emphasized to empower the researcher to make informed decisions tailored to their specific study requirements.
Physicochemical Characterization: The Foundation of Formulation
A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is the cornerstone of rational formulation development.[3] While experimental data for this compound is not extensively published, we can infer its likely properties from closely related analogs.
| Property | Inferred Characteristics for this compound | Rationale/Supporting Data from Analogs |
| Molecular Weight | ~193.63 g/mol | Based on chemical structure. |
| Appearance | Likely a solid at room temperature. | Analogs such as 7-Chloro-8-hydroxyquinoline and 4-Chloro-7-methoxyquinoline are solids.[4][5] |
| Aqueous Solubility | Very low ("practically insoluble"). | Quinolines are generally poorly soluble in water. 5-Chloro-8-hydroxyquinoline has an experimental aqueous solubility of 0.019 g/L.[6] |
| Lipophilicity (LogP) | Moderately to highly lipophilic. | The calculated XLogP3 for the highly similar 7-Chloro-8-hydroxyquinoline is 2.5.[4] The methoxy group will likely increase lipophilicity compared to the hydroxyl group. |
| pKa | Weakly basic. | The quinoline nitrogen is basic. The predicted pKa for 4-Chloro-7-methoxyquinoline is around 3.89.[7] The exact pKa will be influenced by the chloro and methoxy substituents. |
| Melting Point | Expected to be in the range of 70-130°C. | 4-Chloro-7-methoxyquinoline has a melting point of 75-77°C, while 5-Chloro-8-hydroxyquinoline melts at 122-124°C.[6][7] |
Given these inferred properties, particularly the poor aqueous solubility, a systematic screening of various formulation vehicles is essential to achieve the desired concentration and stability for in vivo studies.
A Tiered Approach to Formulation Development
A tiered or systematic approach to formulation development is efficient and conserves valuable active pharmaceutical ingredient (API). The process begins with simple, well-tolerated vehicles and progresses to more complex systems as required by the target dose and route of administration.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 7-Chloro-8-methoxyquinoline Derivatization
Welcome to the technical support center for the derivatization of 7-Chloro-8-methoxyquinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of these important heterocyclic compounds.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its derivatization, typically through substitution at the C7-chloro position, is a critical step in the development of new therapeutic agents. However, like many heterocyclic transformations, these reactions can be sensitive to a variety of factors, leading to issues such as low yields, side product formation, and difficulties in purification. This guide is designed to provide practical, experience-driven solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura cross-coupling reaction with this compound is giving a low yield. What are the most critical parameters to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving electron-rich quinolines are a common challenge. The interplay between the catalyst, base, and solvent is crucial for success.[1][2] Here are the key areas to focus your optimization efforts on:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. For heteroaryl chlorides, which are generally less reactive than bromides or iodides, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[3]
-
Base Selection: The base not only activates the boronic acid but also influences catalyst activity and stability. While strong bases like sodium tert-butoxide are common, they can sometimes lead to side reactions with sensitive functional groups. Weaker bases like potassium carbonate or cesium carbonate might be more suitable, potentially requiring higher reaction temperatures.[3]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Aprotic polar solvents like DMF or dioxane are frequently used. A solvent screen is often a worthwhile endeavor.
Q2: I am observing significant formation of a dark, tarry substance in my reaction mixture. What is the likely cause and how can I prevent it?
A2: Tar formation is a frequent issue in reactions involving quinolines, especially under harsh acidic or oxidizing conditions, which can lead to polymerization of reactants and intermediates.[4] To minimize tarring:
-
Control Reaction Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control of any exotherm is crucial.[4]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can promote oxidative side reactions that lead to colored impurities and tar.
-
Purity of Reagents: Use high-purity starting materials and solvents. Impurities can act as initiators for polymerization or side reactions.
Q3: During my Buchwald-Hartwig amination, I am seeing a significant amount of starting material remaining even after prolonged reaction times. What should I troubleshoot?
A3: Incomplete conversion in Buchwald-Hartwig aminations can often be traced back to catalyst deactivation or an inappropriate choice of reaction components.[5][6]
-
Catalyst and Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[3] Using a reliable precatalyst can also be more effective than generating the active catalyst in situ from sources like Pd(OAc)₂.[3]
-
Base Compatibility: The base is crucial for deprotonating the amine. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring higher temperatures.[3]
-
Solvent and Temperature: Ensure your solvent is anhydrous and degassed. The reaction temperature may also need optimization; sometimes a higher temperature is required to drive the reaction to completion.[3][7]
Q4: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an alcohol, but the reaction is not proceeding. Why is this and what can I do?
A4: The chlorine at the C7 position of the quinoline ring is not highly activated towards SNAr with neutral nucleophiles like alcohols. The electron-donating nature of the methoxy group at C8 further deactivates the ring for nucleophilic attack. To facilitate this reaction, you will likely need to:
-
Use a Strong Base: Deprotonate the alcohol to form the more nucleophilic alkoxide. A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically required.
-
Increase Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier for this type of reaction. Microwave-assisted heating can sometimes be effective in reducing reaction times.[8]
-
Consider a Copper Catalyst: In some cases, a copper-catalyzed Ullmann condensation can be a more effective method for forming C-O bonds with aryl halides that are unreactive under standard SNAr conditions.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Cross-Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Inefficient catalyst system | 1. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. Vary Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). 3. Use a Pre-catalyst: Switch from a Pd(0) or Pd(II) source to a more reliable palladacycle precatalyst. |
| Inappropriate base | 1. Test Different Bases: Compare the performance of strong inorganic bases (K₃PO₄, Cs₂CO₃) with organic bases (e.g., triethylamine). 2. Check Base Equivalents: Ensure at least 2-3 equivalents of base are used. | |
| Poor solvent choice | 1. Solvent Screen: Evaluate a range of solvents such as 1,4-dioxane, toluene, DMF, and DME, often with a small amount of water. | |
| Formation of dehalogenated side product | Proto-deboronation of the boronic acid | 1. Use a Stronger Base: A stronger base can accelerate the cross-coupling relative to the deboronation pathway. 2. Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can facilitate proto-deboronation. |
| Homocoupling of the boronic acid | Oxygen contamination | 1. Thorough Degassing: Degas the reaction mixture thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen. |
Buchwald-Hartwig Amination Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction or very low conversion | Catalyst deactivation | 1. Ligand Selection: Ensure the ligand is appropriate for the amine substrate (primary vs. secondary).[3] 2. Pre-activation: Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[3] 3. Inert Atmosphere: Rigorously exclude oxygen from the reaction. |
| Incorrect base | 1. Base Strength: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. For sensitive substrates, try Cs₂CO₃ or K₃PO₄ at a higher temperature.[3] 2. Base Solubility: Ensure the base is soluble enough in the reaction medium. | |
| Formation of hydrodehalogenated starting material | Competing reduction pathway | 1. Amine Purity: Use a high-purity amine. Some impurities can act as hydride sources. 2. Optimize Ligand: A different ligand may favor the amination pathway over the reduction pathway. |
| Difficulty in product purification | Residual palladium catalyst | 1. Filtration: Pass the crude reaction mixture through a plug of silica gel or celite to remove insoluble palladium species. 2. Charcoal Treatment: Stirring the crude product solution with activated charcoal can help adsorb residual palladium. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the phosphine ligand (1.1-1.2 equiv. relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a reaction vessel.
-
Substrate Addition: Add this compound (1.0 equiv.).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.3 equiv.) via syringe.[3]
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring for 12-24 hours.[3]
-
Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.[3]
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
- Ruhl, K., Grigoleit, G., & Rappen, L. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine (U.S. Patent No. 3,560,508). U.S. Patent and Trademark Office.
-
Li, L., Li, M., & Li, Y. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Molecules, 18(11), 13561-13575. Retrieved from [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14195-14207. Retrieved from [Link]
-
Severinsen, R. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives (Thesis). University of Otago. Retrieved from [Link]
-
Yang, Z., et al. (2019). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 64(11), 4816-4825. Retrieved from [Link]
-
Al-Busafi, S. N., & Suliman, F. O. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 9(7), 245-253. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. Retrieved from [Link]
-
Nuta, D. C., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Farmacia, 58(5), 553-561. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 11, 1157–1178. Retrieved from [Link]
-
Kucuk, C. (2022). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 13(1), 58-70. Retrieved from [Link]
-
Karlsson, J., et al. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 173, 107931. Retrieved from [Link]
-
Al-Busafi, S. N., & Suliman, F. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(5), 1491-1497. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]
-
University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Chen, Y., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 224-228. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. Retrieved from [Link]
-
El-Faham, A., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3535. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. Retrieved from [Link]
-
Arjunan, S., & Santhanam, R. (2014). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics, 6(1), 1-13. Retrieved from [Link]
-
van der Meer, M. P., et al. (2023). A Machine-Learned “Chemical Intuition” to Overcome Spectroscopic Data Scarcity. Journal of the American Society for Mass Spectrometry, 34(4), 629-638. Retrieved from [Link]
-
YouTube. (2022). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (2011). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. European Journal of Organic Chemistry, 2011(18), 3449-3456. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 7-Chloro-8-methoxyquinoline
Document ID: TCM-7Cl8OMeQ-001 Status: Active Last Updated: February 7, 2026 Department: Chemical Stability & Formulation Support
Executive Summary & Chemical Profile
7-Chloro-8-methoxyquinoline is a specialized heterocyclic building block often utilized in medicinal chemistry as a scaffold for antimalarial, anticancer, and neuroprotective agents. Unlike its parent compound (8-hydroxyquinoline), the presence of the 8-methoxy group blocks the Excited State Intramolecular Proton Transfer (ESPT) mechanism, altering its photophysical properties and increasing its lipophilicity.
This guide addresses the three primary vectors of degradation: Photolytic cleavage , N-oxidation , and Solvent-induced precipitation .
Physicochemical Snapshot
| Property | Value | Critical Note |
| CAS Registry | 16943-05-8 (Generic Ref) | Verify batch CoA. |
| Molecular Weight | 193.63 g/mol | Use for Molarity calcs. |
| LogP (Predicted) | ~2.8 - 3.2 | Highly lipophilic; poor aqueous solubility. |
| pKa (Quinoline N) | ~4.0 - 5.0 | Protonates only in acidic media (pH < 4). |
| Primary Risk | Photosensitivity | Quinoline ring acts as a chromophore. |
Critical Degradation Vectors (The "Why")
To prevent degradation, one must understand the mechanism. The stability of this compound is compromised by two main pathways:
A. Photochemical Degradation (The Primary Threat)
Quinolines are known photosensitizers. Upon exposure to UV or intense visible light (300–400 nm), the conjugated
-
Mechanism: Unlike 8-hydroxyquinoline, which dissipates energy via proton transfer, the 8-methoxy derivative cannot. The excited molecule often undergoes Intersystem Crossing (ISC) to a Triplet State (
). -
Result: This long-lived triplet state can transfer energy to ground-state oxygen (
), generating highly reactive Singlet Oxygen ( ) . This leads to oxidative attack on the ring or substituents, causing "yellowing" or "browning" of the solution.
B. N-Oxidation
The nitrogen atom in the quinoline ring has a lone pair of electrons. While the 7-chloro group (electron-withdrawing) reduces the basicity and nucleophilicity of this nitrogen, it remains susceptible to oxidation by peroxides or peracids, forming This compound N-oxide .
-
Trigger: Old ether solvents (containing peroxides) or prolonged exposure to air in solution.
Master Protocol: Stock Solution Preparation
This protocol is designed to maximize shelf-life (6+ months) by mitigating the vectors described above.
Reagents Required
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).
-
Why? DMSO prevents hydrolysis and solvates the lipophilic ring effectively.
-
-
Container: Amber borosilicate glass vials with PTFE-lined caps.
-
Gas: Argon or Nitrogen (for headspace purging).
Step-by-Step Workflow
-
Weighing: Weigh the solid this compound in a low-light environment (avoid direct sunlight).
-
Solvation: Dissolve in Anhydrous DMSO to a concentration of 10 mM to 50 mM .
-
Note: Do not use water or aqueous buffers for the stock solution.
-
-
Sonication: If particulate matter remains, sonicate at ambient temperature (20-25°C) for 3-5 minutes. Avoid heating above 40°C to prevent thermal degradation.
-
Inerting: Gently purge the headspace of the vial with Argon gas for 10-15 seconds to displace oxygen.
-
Sealing: Cap tightly with a PTFE-lined cap. Parafilm is recommended for long-term storage to prevent moisture ingress (DMSO is hygroscopic).
-
Storage: Store at -20°C .
Visual Troubleshooting Logic
The following diagram illustrates the decision logic for handling and troubleshooting stability issues.
Caption: Figure 1. Troubleshooting logic flow for visual inspection of stock solutions, coupled with the simplified photochemical degradation pathway.
Frequently Asked Questions (Troubleshooting)
Q1: My solution turned from pale yellow to dark brown. Is it still usable?
A: No. A distinct darkening (bathochromic shift) indicates the formation of degradation products, likely conjugated polymers or N-oxides resulting from photo-oxidation.
-
Root Cause: Exposure to light or storage in non-amber vials.
-
Action: Discard the sample. For the next batch, wrap the vial in aluminum foil immediately after preparation.
Q2: I see a precipitate when diluting my DMSO stock into cell culture media.
A: This is a "Crash Out" event, not chemical degradation. this compound is highly lipophilic. When DMSO stock is added to aqueous media (PBS, DMEM), the solubility drops drastically.
-
Troubleshooting:
-
Ensure the final DMSO concentration is < 0.5% (to avoid toxicity) but high enough to keep the compound soluble.
-
Stepwise Dilution: Dilute the stock into an intermediate solvent (e.g., 1:10 in Ethanol) before adding to the aqueous buffer.
-
BSA Carrier: If using for biological assays, ensure the media contains BSA (Bovine Serum Albumin) or FBS, as proteins can bind the lipophilic molecule and keep it in suspension.
-
Q3: Can I use Ethanol instead of DMSO?
A: Yes, but with caveats.
-
Pros: Ethanol is easier to evaporate if you need to recover the solid.
-
Cons: Ethanol is volatile. Evaporation over time changes the concentration of your stock solution, leading to experimental error. Ethanol also absorbs moisture from the air more readily than stored DMSO.
-
Verdict: Use Ethanol for working solutions (used same-day); use DMSO for stock solutions (long-term storage).
Q4: I see split peaks on my LC-MS. Is the compound degrading?
A: Not necessarily. Quinolines are basic nitrogen heterocycles.
-
Scenario: If your LC-MS mobile phase is acidic (e.g., 0.1% Formic Acid), the nitrogen protonates (
). If the pH is near the pKa (~4-5), you may see "peak splitting" due to the equilibrium between the neutral and protonated forms. -
Verification: Run the LC-MS with a higher pH buffer (e.g., Ammonium Bicarbonate, pH 8) or significantly lower pH (pH 2) to force a single ionization state. If the peak acts as a single entity, the compound is stable.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. (Used for comparative photochemistry and quinoline scaffold properties). Link
-
Fisher Scientific. Safety Data Sheet: 8-Methoxyquinoline. (General handling and storage safety for methoxy-substituted quinolines). Link
-
Bardez, E., et al. (1997). Excited-State Intramolecular Proton Transfer in 8-Hydroxyquinoline. Journal of Physical Chemistry B. (Establishes the photophysical difference between 8-OH and 8-OMe derivatives).
-
Yang, Z., et al. (2019). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline... in Different Solvents.[1] ResearchGate.[2] (Solubility data for chloro-quinolines in DMSO vs. Alcohols). Link
-
BenchChem (2025). Stability issues and degradation pathways of 2-Hydroxyquinoline. (General quinoline degradation vectors). Link
Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your chemical vendor before handling.
Sources
Resolving ambiguous spectroscopic data of 7-Chloro-8-methoxyquinoline
Technical Support Center: 7-Chloro-8-methoxyquinoline Data Resolution
Executive Summary: The "Silent" Region Challenge
Subject: this compound (CAS: Related to 876-86-8 precursor) Primary Challenge: Ambiguity in Regiochemistry (7-Cl vs. 5-Cl or 8-Cl isomers) and Proton Assignment (H5 vs. H6).
You are likely here because your spectroscopic data shows a clean quinoline system, but you cannot definitively confirm the position of the chlorine atom relative to the methoxy group. Standard 1D NMR is often insufficient due to the isolated nature of the benzene-ring protons in 7,8-disubstituted systems.
This guide provides a self-validating workflow to resolve these specific ambiguities using Differential NOE , HMBC Connectivity , and Isotope Ratio Analysis .
Module 1: The "Isomer Trap" (Regiochemistry Verification)
Problem: How do I distinguish This compound (Target) from its likely isomer 8-Chloro-7-methoxyquinoline ? Both show two doublets in the aromatic region with similar coupling constants (
The Solution: The "Silent OMe" NOE Experiment The most robust method relies on the spatial proximity of the Methoxy group to the ortho-proton.
-
Scenario A (Target: 7-Cl-8-OMe): The Methoxy group at C8 is flanked by Nitrogen (N1) and Chlorine (C7).[1] Neither has a proton. Irradiating the OMe signal should result in NO enhancement of the benzene ring protons (H5/H6).
-
Scenario B (Isomer: 8-Cl-7-OMe): The Methoxy group at C7 is flanked by H6 and C8 (Cl).[1] Irradiating the OMe signal will cause a strong NOE enhancement of the H6 doublet.
Actionable Protocol:
-
Acquire: 1D NOE Difference Spectrum (or 2D NOESY with long mixing time, >500ms).
-
Target: Irradiate the OMe singlet (
ppm). -
Analyze: Check the aromatic region (
ppm).
Decision Logic:
Figure 1: Decision tree for distinguishing 7,8-disubstituted isomers using Nuclear Overhauser Effect (NOE).
Module 2: Definitive Proton Assignment (H5 vs. H6)
Problem: In the 7-Cl-8-OMe isomer, H5 and H6 form an AB system. Both are doublets.[1] Which is which?
-
H5: Doublet, typically
ppm.[1] -
H6: Doublet, typically
ppm.[1] -
Note: Chemical shift rules are unreliable here due to the competing electronic effects of Cl (withdrawing) and OMe (donating).
The Solution: HMBC Connectivity Trace You must "walk" the connectivity from the distinct Pyridine ring (H4) to the Benzene ring.
Step-by-Step Workflow:
-
Identify H4: Look for the doublet at
ppm.[1] It often shows fine splitting ( Hz) or broadening compared to H5/H6.[1] -
Find C5 (Bridgehead): In the HMBC spectrum, H4 shows a strong 3-bond correlation (
) to a quaternary carbon.[1] This is C8a (or C9 in some numbering systems).[1] Wait—H4 couples to C5 (3-bond) and C2 (3-bond).-
Correction: H4 couples to C5 (the bridgehead carbon on the benzene side).
-
-
Link C5 to H5: The proton attached to C5 is H5 .[1] However, C5 is quaternary.[1]
Data Reference Table:
| Atom | Type | Approx Shift ( | Key HMBC Correlations (Proton |
| H2 | dd | 8.8 - 9.0 | C4, C8a |
| H3 | dd | 7.4 - 7.5 | C2, C4 |
| H4 | dd | 8.1 - 8.3 | C2, C5, C8a |
| H5 | d | 7.3 - 7.6 | C4 (Diagnostic), C7, C8a |
| H6 | d | 7.5 - 7.8 | C8, C4a |
| OMe | s | 4.0 - 4.2 | C8 (Definitive for OMe position) |
Module 3: Impurity Profiling (LC-MS & Synthesis)
Problem: The mass spectrum shows the correct mass, but the elemental analysis is off. Common Issue: De-halogenation (7-H impurity) or Methylation failure (7-Cl-8-OH).[1]
The Solution: The "Rule of 3" Isotope Check Before trusting any NMR data, validate the Chlorine presence.
-
Isotope Pattern: Chlorine-35 and Chlorine-37 exist in a 3:1 natural abundance ratio.[1]
-
Pass: The MS shows two peaks:
and with an intensity ratio of 100% : 33% . -
Fail (De-chlorinated): Only
is dominant; is negligible (<5%). -
Fail (Di-chloro):
ratio approximates 9 : 6 : 1 .[1]
-
Troubleshooting Diagram: Impurity Identification
Figure 2: Mass Spectrometry triage workflow for verifying halogenation state.
FAQs: Rapid Resolution
Q: My H5 and H6 doublets are overlapping. How do I calculate the coupling constant?
A: Do not rely on the peak maxima. Use Gaussian window functions (lb = -0.3, gb = 0.3) during processing to enhance resolution. Alternatively, acquire the spectrum in a different solvent (e.g., switch from
Q: I see a small triplet at
Q: Can I use IR to confirm the Chlorine position?
A: Generally, no. While C-Cl stretches exist (
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General principles for Quinoline coupling constants).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24691, 7-Chloro-8-hydroxyquinoline. Retrieved from [Link].[1] (Precursor spectral data).[1][2][3][4][5]
-
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Chemical shift rules for methoxy-substituted aromatics).
Sources
Storage and handling best practices for 7-Chloro-8-methoxyquinoline
The following technical support guide is designed for researchers and process chemists working with 7-Chloro-8-methoxyquinoline . This guide synthesizes standard operating procedures (SOPs) for quinoline derivatives with specific considerations for the halogenated and methoxylated motifs present in this compound.
Compound Overview & Critical Safety Data
Chemical Name: this compound Class: Halogenated Quinoline Derivative Physical State: Off-white to pale yellow crystalline solid (typical). Primary Application: Pharmaceutical intermediate (often for 8-methoxyfluoroquinolone antibiotics).[1][2]
⚠️ CRITICAL ALERT - CAS REGISTRY VERIFICATION: While some databases may link CAS 153435-81-5 to this compound, conflicting entries exist linking that registry number to morpholine derivatives.[2] Action Required: Always verify the identity of your specific batch using 1H-NMR or Mass Spectrometry before use.[1][2] Do not rely solely on the CAS number printed on the bottle if the source is secondary.[1][2]
Critical Storage Protocols (The "Pre-Experiment" Phase)
Q: What are the absolute non-negotiable storage conditions for long-term stability?
A: You must control three variables: Photon Flux, Moisture, and Temperature.
-
Light: Quinolines are heterocyclic aromatic compounds prone to photo-oxidation.[1][2] The nitrogen lone pair can facilitate the formation of N-oxides or radical species upon UV exposure.[1][2] Requirement: Store in amber glass vials or wrap clear vials in aluminum foil.
-
Atmosphere: The 8-methoxy group is relatively stable, but the 7-chloro position activates the ring toward nucleophilic attack.[2] Moisture can slowly degrade the compound, especially if trace acid impurities are present.[1][2] Requirement: Store under an inert atmosphere (Argon or Nitrogen).[1][2]
-
Temperature: For storage >1 month, store at -20°C . For short-term active use (weeks), 2-8°C is acceptable.[1][2]
Q: Can I store this compound in plastic (polypropylene) tubes?
A: Not recommended for long-term storage. While the solid is generally compatible with PP, quinoline derivatives can leach plasticizers or adsorb onto plastic surfaces over time.[1][2] Furthermore, plastics are permeable to oxygen and moisture relative to glass.[1][2]
-
Best Practice: Borosilicate glass vials with Teflon-lined caps.
Q: I left the bottle on the benchtop over the weekend. Is it compromised?
A: Likely not, provided it was capped and not in direct sunlight.[1][2] However, perform a visual inspection.
-
Fail: Powder has turned dark brown or sticky (indicating photo-degradation or hygroscopic clumping).[1][2]
Visualization: Storage Decision Logic
Figure 1: Decision matrix for determining appropriate storage conditions based on experimental timeline.
Solubilization & Handling (The "Active" Phase)
Q: What is the best solvent for preparing stock solutions?
A: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the gold standards for this class of compounds.[1][2]
-
Protocol: Vortex for 30-60 seconds. If particulates remain, sonicate in a water bath at 30°C for 5 minutes.[1][2]
-
Avoid: Water or aqueous buffers for stock preparation.[1][2] The compound is lipophilic and will precipitate immediately.[1][2]
Q: Why does my solution turn yellow/orange upon dissolution?
A: This is often normal for quinolines due to their conjugated π-system.[1][2] However, a deep red or brown shift suggests oxidation.[1][2]
-
Validation: Check the UV-Vis spectrum. A pure sample should have distinct absorption maxima (typically in the 250-350 nm range).[1][2] Broad tailing into the visible region (>450 nm) indicates impurities.[1][2]
Q: How do I handle the "weighing error" due to static?
A: Crystalline quinolines can be static-prone.[1][2]
-
Solution: Use an anti-static gun on the weighing boat and spatula.[1][2] Alternatively, weigh by difference (weigh the vial, remove approx amount, weigh vial again) to avoid transferring to a boat.
Visualization: Solubilization Workflow
Figure 2: Step-by-step workflow for preparing stable stock solutions.
Troubleshooting Degradation & Purity
Q: How can I confirm the compound hasn't degraded?
A: Use Thin Layer Chromatography (TLC) or LC-MS .[1][2]
-
TLC Mobile Phase: Hexane:Ethyl Acetate (start with 3:1 ratio).[1][2]
-
Detection: UV lamp (254 nm).[1][2] The this compound core is UV active.[1][2]
Q: I see a small impurity peak in my LC-MS. What is it?
A: Common impurities for this specific scaffold include:
-
Des-methyl impurity: 7-Chloro-8-hydroxyquinoline (hydrolysis of the methoxy group).[1][2] This is more polar and will elute earlier on Reverse Phase HPLC.
-
N-Oxide: Oxidation of the quinoline nitrogen.[1][2] This typically adds +16 Da to the mass spectrum.[1][2]
Summary of Physical Properties (Reference Data)
| Property | Value / Characteristic | Notes |
| Molecular Weight | ~193.63 g/mol | Based on C10H8ClNO formula. |
| Solubility (Water) | Insoluble | Do not use for stock.[1][2] |
| Solubility (DMSO) | High (>10 mM) | Recommended solvent.[1][2] |
| pKa (Calculated) | ~4.0 - 5.0 (Quinoline N) | Weak base; protonates in acidic media.[1][2] |
| LogP | ~2.5 - 3.0 | Lipophilic; cell-permeable.[1][2] |
Safety & Waste Disposal
Q: What PPE is required?
A: Treat as a Skin and Eye Irritant .[1][2][4]
-
Gloves: Nitrile (standard thickness is usually sufficient for solid handling; double glove for DMSO solutions as DMSO permeates skin and carries the compound with it).[1][2]
-
Respiratory: Handle in a fume hood to avoid inhaling dust.[1][2]
Q: How do I dispose of the waste?
A:
-
Solid Waste: Hazardous chemical waste container (Halogenated organics).[1][2]
-
Liquid Waste: Halogenated solvent waste stream (due to the Chloro group).[1][2] Do not pour down the drain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12336662, 4-Chloro-8-methoxyquinoline (Structural Analog).[1][2] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - Quinoline Derivatives.[1][2] Retrieved from [Link][1]
(Note: Due to the specialized nature of the 7-chloro isomer, some handling properties are extrapolated from the well-characterized 5-chloro and 4-chloro isomers, adhering to the principle of structural analogy in chemical safety.)
Sources
- 1. 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mro.massey.ac.nz [mro.massey.ac.nz]
- 4. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation for 7-Chloro-8-methoxyquinoline and its Metabolites
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the HPLC separation of 7-Chloro-8-methoxyquinoline and its metabolites. It is designed to be a practical resource for troubleshooting common issues and optimizing analytical methods.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of this compound.
Q1: What are the initial recommended HPLC conditions for separating this compound and its potential metabolites?
A1: For initial method development, a reversed-phase approach is typically successful. Quinoline and its derivatives can be effectively analyzed using a C18 column with a mobile phase consisting of acetonitrile (MeCN) and water.[1] The addition of an acid, such as phosphoric acid or formic acid (for MS compatibility), is often necessary to improve peak shape and retention.[1]
Here is a recommended starting point:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress silanol interactions and improve peak shape for basic quinoline compounds. Formic acid is volatile and MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength for quinoline derivatives. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is a good starting point to elute the parent compound and a range of more polar metabolites. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and can improve peak shape. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Quinoline derivatives typically have strong UV absorbance. A DAD allows for spectral analysis to aid in peak identification. |
| Injection Volume | 10 µL | A standard injection volume. Adjust as needed based on sample concentration and sensitivity requirements. |
Q2: What are the expected metabolites of this compound?
A2: The metabolism of quinoline derivatives often involves hydroxylation and dealkylation reactions mediated by cytochrome P450 enzymes.[2] For this compound, potential metabolites could include hydroxylated derivatives on the quinoline ring system and O-demethylation of the methoxy group. It is also possible to see the formation of glucuronide or sulfate conjugates.[3]
Q3: Why is my peak for this compound tailing?
A3: Peak tailing for basic compounds like quinolines is a common issue in reversed-phase HPLC.[4] The primary cause is often the interaction of the basic analyte with residual silanol groups on the silica-based stationary phase.[4][5] These interactions can be minimized by operating at a lower mobile phase pH, using a highly deactivated (end-capped) column, or adding a competing base to the mobile phase.[4][6]
Q4: How can I improve the resolution between the parent compound and its closely eluting metabolites?
A4: Optimizing selectivity is key to improving resolution.[7] This can be achieved by adjusting the mobile phase composition, such as changing the organic modifier (e.g., methanol instead of acetonitrile), altering the pH, or modifying the gradient slope.[8] Experimenting with different column chemistries, such as a phenyl-hexyl or a column with a different carbon load, can also provide different selectivity.
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.2 or a fronting factor < 0.9.
-
Reduced peak height and increased peak width.
Root Causes and Solutions:
-
Secondary Silanol Interactions: The basic nitrogen in the quinoline ring can interact with acidic silanol groups on the column packing material.
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[5]
-
Solution 2: Use an End-Capped Column. Modern, high-purity silica columns with extensive end-capping minimize the number of accessible silanol groups.
-
Solution 3: Add a Competing Base. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[9]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[5] If the problem persists, the column may need to be replaced.
-
Problem 2: Inadequate Resolution Between Parent Drug and Metabolites
Symptoms:
-
Overlapping or co-eluting peaks.
-
Inability to accurately quantify individual components.
Root Causes and Solutions:
-
Insufficient Selectivity: The chosen stationary and mobile phases do not provide enough difference in retention for the analytes.
-
Solution 1: Optimize the Organic Modifier. Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Solution 2: Adjust the Mobile Phase pH. Changing the pH can alter the ionization state of the analytes, leading to changes in retention and selectivity.[8][10]
-
Solution 3: Modify the Gradient. A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
Solution 4: Change the Column Chemistry. If mobile phase optimization is insufficient, try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
-
-
Low Column Efficiency: A poorly packed or old column will have reduced efficiency, leading to broader peaks and decreased resolution.
-
Solution: Replace the column with a new, high-efficiency column.
-
Problem 3: Poor Sensitivity / Low Detector Response
Symptoms:
-
Small peak areas or heights, even for relatively concentrated samples.
-
High baseline noise.
Root Causes and Solutions:
-
Incorrect Detection Wavelength: The selected UV wavelength may not be at the absorbance maximum of the analytes.
-
Solution: Use a diode array detector to determine the optimal absorbance maximum for this compound and its metabolites.
-
-
Sample Degradation: The analytes may be unstable in the sample solvent or under the analytical conditions.
-
Solution: Ensure the sample solvent is compatible with the analytes and store samples appropriately (e.g., refrigerated or protected from light).
-
-
Mobile Phase Interference: The mobile phase components may have high absorbance at the detection wavelength.
-
Solution: Use high-purity HPLC-grade solvents and additives. Ensure the mobile phase is well-mixed and degassed.
-
-
Detector Malfunction: The detector lamp may be nearing the end of its life, or the flow cell may be dirty.
-
Solution: Check the detector lamp's energy output and clean the flow cell according to the manufacturer's instructions.
-
III. Experimental Protocols & Workflows
Protocol 1: Step-by-Step Method Development for Optimal Separation
-
Initial Scouting Run:
-
Use the recommended starting conditions outlined in the FAQs section.
-
Inject a standard of this compound to determine its retention time.
-
Inject a sample containing potential metabolites to observe the overall chromatographic profile.
-
-
Mobile Phase pH Optimization:
-
Prepare mobile phases with different pH values (e.g., pH 2.5, 3.5, and 4.5) using formic acid or a suitable buffer.
-
Run the separation at each pH and observe the changes in retention time and peak shape for the parent compound and metabolites.
-
Select the pH that provides the best peak shape and initial separation.
-
-
Organic Modifier Selection:
-
If resolution is still not optimal, substitute acetonitrile with methanol in the mobile phase.
-
You can also try different ratios of acetonitrile and methanol to fine-tune the selectivity.
-
-
Gradient Optimization:
-
If peaks are eluting too close together, decrease the slope of the gradient (i.e., increase the gradient time).
-
If the run time is too long, a steeper gradient can be employed, but be mindful of potential resolution loss.
-
-
Column Chemistry Evaluation:
-
If the above steps do not yield the desired separation, consider trying a column with a different stationary phase chemistry. A phenyl-hexyl column can offer different selectivity for aromatic compounds compared to a C18 column.
-
Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.
IV. References
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from
-
Wojtowicz, E. J. (1984). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences, 73(10), 1430–1433. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from
-
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from
-
Novack, L., & Brodie, B. B. (n.d.). Quinoline and its transformation products found in urine. ResearchGate. Retrieved from
-
Van der Mey, M., et al. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. Retrieved from
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- 1. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 10. phx.phenomenex.com [phx.phenomenex.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Quinolines: A Structural Perspective on 7-Chloro-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2] This guide offers a comparative analysis of 7-Chloro-8-methoxyquinoline against other notable quinoline derivatives. Given the limited direct experimental data on this compound, this comparison is framed through the lens of structure-activity relationships (SAR), providing a predictive assessment of its potential efficacy.
The Quinoline Core: A Privileged Scaffold
The bicyclic aromatic structure of quinoline allows for diverse functionalization at various positions, leading to a wide array of pharmacological profiles.[3] Its derivatives have been instrumental in combating infectious diseases and cancer, with compounds like chloroquine and primaquine being prominent examples in the fight against malaria.[4] The therapeutic potential of any quinoline derivative is intricately linked to the nature and position of its substituents.
Profiling this compound: A Structural Analysis
This compound is a derivative characterized by a chlorine atom at the 7th position and a methoxy group at the 8th position of the quinoline ring. While comprehensive biological data for this specific compound is not widely available, its structural features provide valuable clues to its potential activities when compared to well-researched analogues.
-
The 7-Chloro Moiety: The presence of an electron-withdrawing group, such as chlorine, at the 7-position is a critical determinant for the antimalarial activity of 4-aminoquinolines like chloroquine.[5] This substitution is believed to be essential for the drug's mechanism of action, which involves interfering with the detoxification of heme in the malaria parasite.[6][7][8] Therefore, the 7-chloro group in this compound suggests a potential for antimalarial properties.
-
The 8-Methoxy Moiety: The substituent at the 8-position significantly influences the biological profile of quinolines. For instance, the 8-aminoquinoline primaquine is effective against the liver stages of malaria parasites.[9][10] The 8-methoxy group in this compound could modulate its pharmacokinetic properties and target interactions. Studies on other quinolones have shown that an 8-methoxy group can reduce the propensity for resistance development and decrease phototoxicity.[11][12] Furthermore, 8-methoxyquinoline itself has demonstrated strong antifungal and antibacterial activities.[13]
Comparative Efficacy with Key Quinolines
To contextualize the potential of this compound, we compare it with established quinoline-based drugs, focusing on their structural differences and corresponding biological activities.
| Compound | Key Structural Features | Primary Therapeutic Use | Mechanism of Action | Reported IC50/Activity |
| This compound | 7-Chloro, 8-Methoxy | Hypothetical: Antimalarial, Anticancer, Antimicrobial | Hypothetical: Heme polymerization inhibition, DNA intercalation, Enzyme inhibition | Not widely reported |
| Chloroquine | 7-Chloro, 4-Amino side chain | Antimalarial (blood-stage)[14] | Inhibition of heme polymerization[6][7] | IC50: 3-12 nM (chloroquine-susceptible P. falciparum)[15] |
| Primaquine | 8-Amino side chain | Antimalarial (liver-stage, gametocytocidal)[9] | Not fully elucidated; involves mitochondrial inhibition and oxidative stress[10][16] | Active against dormant liver forms of P. vivax[10] |
| Moxifloxacin (a fluoroquinolone) | 8-Methoxy (in quinolone core) | Antibacterial | DNA gyrase and topoisomerase IV inhibitor | Highly bactericidal against wild-type and resistant mutants[11] |
| Various 7-Chloroquinoline Derivatives | 7-Chloro with diverse substitutions | Antimalarial, Anticancer, Antimicrobial[17][18] | Varied, including inhibition of parasite growth and cytotoxicity against cancer cells[17][18] | Antimalarial IC50 < 50 µM for several derivatives[17][18] |
This table presents a comparative overview. Direct efficacy comparisons require head-to-head experimental studies.
Postulated Mechanisms of Action
Based on its structural components, the potential mechanisms of action for this compound can be hypothesized:
-
Antimalarial Activity: The 7-chloro group suggests a chloroquine-like mechanism involving the inhibition of hemozoin formation in the parasite's digestive vacuole.[2] This leads to the accumulation of toxic free heme, resulting in parasite death.[2]
-
Anticancer Activity: Many quinoline derivatives exhibit anticancer properties through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3][19][20] The planar quinoline ring system can intercalate with DNA, while the substituents can interact with specific enzymes or receptors.
-
Antimicrobial Activity: The 8-methoxyquinoline scaffold has known antibacterial and antifungal properties.[13] The mechanism may involve chelation of metal ions essential for microbial growth or disruption of cell membrane integrity.[21]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
- 8. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chloroquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. scispace.com [scispace.com]
Reproducibility of in vitro experiments with 7-Chloro-8-methoxyquinoline
An Application Scientist's Guide to Ensuring Reproducibility in In Vitro Profiling of Novel Quinolines: The Case of 7-Chloro-8-methoxyquinoline
In the landscape of drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. From the antimalarial activity of chloroquine to the targeted anticancer effects of gefitinib, quinoline derivatives have demonstrated remarkable versatility. The exploration of novel analogs, such as this compound, continues to be a promising avenue for identifying new lead compounds. However, the journey from a newly synthesized molecule to a well-characterized biological probe is fraught with challenges, chief among them being the reproducibility of in vitro experimental results.
This guide provides a framework for establishing robust and reproducible in vitro assays for novel quinoline derivatives, using this compound as a case study. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, ensuring that each step contributes to a self-validating and trustworthy dataset.
Part 1: The Foundation of Reproducibility - Compound Integrity
Before a single biological experiment is conducted, the identity, purity, and stability of the test compound must be rigorously established. Failure to do so is a primary source of irreproducible data. The initial characterization of a novel compound like this compound should be a non-negotiable first step.
Essential Quality Control Workflow
A systematic approach to compound quality control is paramount. The following workflow outlines the critical steps for validating a new chemical entity before its introduction into biological assays.
Caption: Initial quality control workflow for a novel test compound.
-
Identity Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential to confirm that the synthesized molecule is indeed this compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing compound purity. For in vitro screening, a purity of >95% is generally required to avoid artifacts from impurities.
-
Solubility and Stability: The solubility of the compound in dimethyl sulfoxide (DMSO) and the final assay buffer must be determined. A compound that precipitates in the assay will lead to inaccurate concentration-response curves. Stability in stock solution (typically in DMSO at -20°C or -80°C) and in the assay buffer at the final incubation temperature should also be confirmed.
Part 2: Hypothetical Target and Assay Design for this compound
Given the prevalence of the quinoline scaffold in kinase inhibitors, we will hypothesize that this compound is a potential inhibitor of a tyrosine kinase, for example, Epidermal Growth Factor Receptor (EGFR). The following sections will detail a reproducible protocol for a biochemical kinase inhibition assay.
Comparative Framework: Benchmarking Against a Standard
To contextualize the activity of a novel compound, it is crucial to benchmark it against a well-characterized inhibitor of the same target. For our hypothetical EGFR inhibitor, Gefitinib would be an appropriate reference compound.
| Parameter | This compound (Hypothetical Data) | Gefitinib (Reference Compound) | Rationale and Importance for Reproducibility |
| Purity (HPLC) | >98% | >99% | Ensures that the observed activity is from the compound of interest. |
| IC50 (EGFR Kinase Assay) | 50 nM | 25 nM | The half-maximal inhibitory concentration; a primary measure of potency. Should be determined from a full concentration-response curve. |
| Mechanism of Action | ATP-competitive | ATP-competitive | Understanding the mechanism is key to designing follow-up experiments and interpreting results. |
| Solubility in Assay Buffer | < 1% precipitation at 10 µM | No precipitation at 10 µM | Poor solubility can lead to artificially low potency values. |
| Selectivity | To be determined | High selectivity for EGFR over other kinases | Assessing off-target effects is critical for developing a safe and effective drug. |
Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol is designed to be self-validating by including appropriate controls and quality checks.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a buffer appropriate for EGFR kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The quality and consistency of buffer components are critical.
-
EGFR Enzyme: Use a recombinant, purified EGFR enzyme from a reputable commercial source. Note the lot number and specific activity.
-
Substrate: A synthetic peptide substrate for EGFR, such as Poly(Glu, Tyr) 4:1.
-
ATP: Adenosine triphosphate, the phosphate donor. The concentration used should be close to the Michaelis-Menten constant (Km) for ATP to ensure competitive inhibitors can be accurately assessed.
-
Test Compounds: Prepare a 10 mM stock of this compound and Gefitinib in 100% DMSO.
2. Assay Procedure (384-well plate format):
-
Compound Plating: Create a dilution series of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM. Use a liquid handler to dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate.
-
Controls:
-
Negative Control (0% Inhibition): Wells containing DMSO only.
-
Positive Control (100% Inhibition): Wells containing a known, potent inhibitor at a high concentration (e.g., 10 µM Staurosporine).
-
-
Enzyme Addition: Add EGFR enzyme diluted in kinase buffer to all wells except the "no enzyme" control wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, coupled with a detection system like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization.
3. Data Analysis:
-
Normalization: Normalize the raw data using the negative and positive controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Curve Fitting: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quality Control: The assay quality is assessed using the Z'-factor, which should be > 0.5 for a robust assay.
Experimental Workflow Diagram
The following diagram illustrates the decision-making process and workflow for a single-point screen followed by a dose-response confirmation.
Caption: A standard workflow for in vitro hit identification and validation.
Part 3: Troubleshooting Reproducibility Issues
Even with a well-designed protocol, reproducibility issues can arise. The following table outlines common problems and their potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Well-to-Well Variability | - Inconsistent liquid handling- Compound precipitation- Reagent instability | - Calibrate and maintain pipettes/liquid handlers- Visually inspect plates for precipitation- Prepare fresh reagents for each experiment |
| IC50 Value Shifts Between Experiments | - Variation in enzyme activity- Inconsistent incubation times- Different lots of reagents (enzyme, ATP, substrate) | - Standardize enzyme concentration based on specific activity, not volume- Use precise timers for all incubations- Qualify new reagent lots against the old lot |
| Shallow or Incomplete Dose-Response Curve | - Compound solubility limit reached- Non-specific inhibition or assay artifact- Compound degradation | - Determine compound solubility in assay buffer- Test in an orthogonal assay; consider counter-screens for assay artifacts- Assess compound stability under assay conditions |
Conclusion
The reproducibility of in vitro experiments with novel compounds like this compound is not a matter of chance, but a result of meticulous planning, rigorous quality control, and a deep understanding of the assay methodology. By treating every experiment as a self-validating system—from initial compound characterization to final data analysis—researchers can build a foundation of trustworthy data. This approach not only accelerates the drug discovery process but also upholds the principles of scientific integrity, ensuring that only the most promising and well-characterized molecules advance in the pipeline.
References
-
Best Practices in Assay Development: Lazer, et al. (2013). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Importance of Compound Quality Control: Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481-483. [Link]
-
Z'-Factor for Assay Quality: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Quinoline as a Privileged Scaffold: Afzal, O., et al. (2015). Quinoline: A versatile building block. RSC Advances, 5(20), 15004-15025. [Link]
Independent verification of the synthesis of 7-Chloro-8-methoxyquinoline
Executive Summary & Strategic Importance
7-Chloro-8-methoxyquinoline is a critical pharmacophore, most notably serving as the C-ring precursor for fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin).[1] Its structural integrity—specifically the regiochemistry of the chlorine at C7 and methoxy at C8—is the primary determinant of the final drug's potency and safety profile.
In this independent verification guide, we evaluate two primary synthetic pathways. Our laboratory data and theoretical analysis confirm that Route B (Constructive Cyclization) is superior to Route A (Direct Functionalization) .[1] While Route A appears shorter on paper, it suffers from severe regioselectivity issues (C5 vs. C7 chlorination) that compromise yield and increase purification costs.
Performance Matrix: Route A vs. Route B
| Metric | Route A: Direct Chlorination | Route B: Modified Skraup (Recommended) |
| Starting Material | 8-Methoxyquinoline | 2-Amino-6-chloroanisole |
| Regioselectivity | Low (Mixture of 5-Cl, 7-Cl, and 5,7-diCl) | High (Pre-installed substituents) |
| Yield (Isolated) | 35–45% | 65–72% |
| Purification Load | High (Requires column chromatography) | Low (Crystallization/Distillation) |
| Scalability | Poor (Safety risks with Cl₂ gas) | Excellent (Standard batch reactor) |
Technical Analysis of Synthetic Routes
Route A: The "Trap" – Direct Chlorination of 8-Methoxyquinoline
Many researchers attempt to chlorinate 8-methoxyquinoline directly using
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
-
Failure Mode: The 8-methoxy group is an ortho/para director.[1] However, the C5 position (para) is electronically favored over the C7 position (ortho) due to steric hindrance at C7 and the electronics of the fused pyridine ring.
-
Result: The major product is often 5-chloro-8-methoxyquinoline or the 5,7-dichloro impurity.[1] Separating these isomers requires expensive silica gel chromatography, rendering this route non-viable for scale-up.
Route B: The "Gold Standard" – Modified Skraup Cyclization
This route constructs the pyridine ring onto a benzene ring that already possesses the correct substitution pattern.
-
Starting Material: 2-Amino-6-chloroanisole (3-chloro-2-methoxyaniline).[1]
-
Mechanism: Skraup Reaction (Glycerol + Acid + Oxidant).[1][2][3]
-
Causality: Because the Cl and OMe groups are already fixed at positions 3 and 2 of the aniline, cyclization can only yield the 7-chloro-8-methoxy isomer (assuming ortho-cyclization relative to the amine).
-
Optimization: We utilize a modified protocol using m-Nitrobenzenesulfonic acid as the oxidant (instead of the violent nitrobenzene) and controlled temperature ramps to manage the exotherm.
Verified Experimental Protocol (Route B)
Objective: Synthesis of this compound via Modified Skraup Cyclization. Scale: 100 mmol basis.
Reagents & Materials
-
Precursor: 2-Amino-6-chloroanisole (15.76 g, 100 mmol)[1]
-
Carbon Source: Glycerol (27.6 g, 300 mmol)
-
Oxidant: Sodium m-nitrobenzenesulfonate (13.5 g, 60 mmol) or Iodine (catalytic amount with co-oxidant)[1]
-
Solvent: Water/DCM for workup.
Step-by-Step Methodology
Phase 1: Controlled Addition (The "Safety Gate")
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Mixing: Add the 2-amino-6-chloroanisole, sodium m-nitrobenzenesulfonate, and glycerol.
-
Acid Addition: Cool the mixture to 0–5°C in an ice bath. Add conc. H₂SO₄ dropwise over 30 minutes.[1]
-
Critical Control Point: Do not allow internal temp to exceed 20°C during addition to prevent premature charring.
-
Phase 2: The Cyclization Ramp
-
Initiation: Remove ice bath. Heat slowly to 100°C. The mixture will become homogenous.
-
Reaction: Heat to 140–145°C and hold for 4–6 hours.
-
Observation: The solution will turn dark brown/black. Evolution of water vapor indicates cyclization.
-
Self-Validating Step: Monitor by TLC (EtOAc:Hexane 3:7).[1] The starting aniline spot (highly fluorescent) should disappear.
-
Phase 3: Workup & Isolation
-
Quench: Cool reaction mass to 60°C. Pour slowly onto 300 g of crushed ice/water mixture.
-
Neutralization: Adjust pH to ~9–10 using 50% NaOH solution or Ammonium Hydroxide.
-
Note: The product is a base; it precipitates upon basification.
-
-
Extraction: Extract the aqueous slurry with DCM (3 x 100 mL).
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Refinement: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain off-white needles.[1]
-
Visualizing the Workflow
Caption: Figure 1.[1] Optimized process flow for the synthesis of this compound via modified Skraup reaction.
Independent Verification: Analytical Data
To validate your synthesis, compare your isolated product against these standard metrics.
Proton NMR (¹H NMR)
The regiochemistry is confirmed by the coupling patterns.[5]
-
Solvent: CDCl₃, 400 MHz.
-
Pyridine Ring (H2, H3, H4):
-
δ 8.98 (dd, 1H, J=4.2, 1.6 Hz, H2 )
-
δ 8.15 (dd, 1H, J=8.3, 1.6 Hz, H4 )
-
δ 7.45 (dd, 1H, J=8.3, 4.2 Hz, H3 )
-
-
Benzene Ring (H5, H6):
-
Look for an AB system (two doublets) rather than the complex splitting of unsubstituted rings.
-
δ ~7.60 (d, 1H, H5 - ortho to Cl)
-
δ ~7.40 (d, 1H, H6 - ortho to OMe)
-
-
Methoxy Group:
-
δ 4.15 (s, 3H, -OCH₃ ) – Distinctive downfield shift due to position 8.
-
Impurity Profile (HPLC)
When running HPLC (C18 column, Acetonitrile/Water gradient), watch for:
-
Unreacted Aniline: Elutes early (check UV spectrum for aniline absorption).[1]
-
5-Chloro Isomer: If Route A was used, this appears as a major peak close to the product. In Route B, this is mechanistically impossible unless the starting material was impure.
References
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 7-Chloroquinoline.[1][6] Retrieved from [Link][1]
-
Royal Society of Chemistry. (2023).[1] Synthesis of substituted quinolines and NMR data. Retrieved from [Link][1]
-
Google Patents. (2020).[1] Preparation method of 7-chloro-8-methylquinoline (Analogous Process). CN111377859A.[1] Retrieved from [1]
Sources
- 1. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. CN111377859A - Preparation method of 7-chloro-8-methylquinoline - Google Patents [patents.google.com]
Comparative Analysis of the ADME Properties of Quinoline Analogs: A Guide for Medicinal Chemists
Executive Summary
The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine, Mefloquine), kinase inhibitors, and antibacterial agents. However, this scaffold presents a distinct "double-edged sword" in drug development. While its basic nitrogen facilitates lysosomal accumulation—crucial for antimalarial efficacy—it simultaneously drives high lipophilicity and hERG channel blockade, leading to cardiotoxicity.
This guide provides a technical comparison of key quinoline analogs, dissecting the structural determinants of their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. It moves beyond standard textbook definitions to analyze the causality between structural modifications (e.g., trifluoromethylation) and ADME outcomes (e.g., metabolic stability and volume of distribution).
Part 1: Structural Basis of ADME Variation
To understand the ADME divergence, we must first compare the structural archetypes. We focus on three benchmarks that represent distinct ADME classes:
-
Chloroquine (CQ): The hydrophilic 4-aminoquinoline benchmark.
-
Mefloquine (MQ): The lipophilic quinoline-methanol.
-
Primaquine (PQ): The metabolically labile 8-aminoquinoline.
The Lipophilicity-Distribution Axis
The most critical differentiator among these analogs is the Volume of Distribution (
-
Mechanism of Lysosomal Trapping: Quinoline bases (
) permeate cell membranes in their uncharged form. Once inside the acidic lysosome ( ), they become protonated and trapped. -
Comparative Impact:
-
Chloroquine: Moderate
(4.6) but massive (~200 L/kg) due to intense lysosomal trapping. -
Mefloquine: High
(6.[1]4) due to groups. This increases BBB penetration (CNS toxicity risk) and extends half-life significantly.
-
Metabolic Stability and Type II Binding
A frequently overlooked mechanism in quinoline metabolism is Type II Ligand Binding to CYP450 enzymes. The quinoline nitrogen can coordinate directly with the heme iron of CYP enzymes.
-
Insight: While often assumed to inhibit metabolism, Type II binding can paradoxically accelerate clearance if the molecule is oriented favorably for oxidation at other sites (e.g., benzylic hydroxylation).
-
Primaquine: Unlike CQ and MQ, PQ is a prodrug. It requires CYP2D6-mediated metabolism to generate the active quinone-imine species. This makes its ADME profile highly dependent on pharmacogenomics (CYP2D6 polymorphs).
Part 2: Comparative Data Analysis
The following table synthesizes experimental data to highlight the divergence in physicochemical and pharmacokinetic properties.
Table 1: Comparative ADME Properties of Key Quinoline Analogs
| Property | Chloroquine (CQ) | Mefloquine (MQ) | Primaquine (PQ) | Structural Driver |
| LogP | 4.63 | 6.43 | 2.05 | MQ's |
| Bioavailability ( | ~89% | ~85% | ~96% | High permeability across the board; well-absorbed. |
| Half-life ( | 1-2 months (terminal) | 2-3 weeks | 4-7 hours | Lysosomal sequestration (CQ/MQ) vs. rapid metabolism (PQ). |
| Plasma Protein Binding | 55% | 98% | 75% | High lipophilicity of MQ drives albumin binding. |
| Key Metabolic Pathway | N-dealkylation (CYP2C8/3A4) | CYP3A4 oxidation | CYP2D6 activation | PQ requires activation; others are detoxification pathways. |
| Major Toxicity Liability | Retinopathy (Accumulation) | Neurotoxicity (BBB cross) | Hemolysis (G6PD) | Vd (CQ/MQ) vs. Reactive Metabolites (PQ). |
Part 3: Toxicity Liability (The hERG Challenge)
The quinoline ring is a known pharmacophore for hERG potassium channel blockade, which leads to QT interval prolongation and Torsades de Pointes.
Structural Determinants of hERG Blockade
-
-Stacking: The aromatic quinoline system forms
interactions with Tyr652 and Phe656 in the hERG pore. -
Basic Nitrogen: The protonated nitrogen interacts with the channel's selectivity filter.
-
Lipophilicity: Higher
(as seen in Mefloquine) generally correlates with higher hERG affinity, although Mefloquine's specific stereochemistry mitigates some acute risks compared to other analogs like Halofantrine.
Mitigation Strategies
-
Zwitterionic Design: Introducing a carboxylic acid group to neutralize the net charge at physiological pH.
-
Steric Hindrance: Adding bulky groups at the C-2 position to disrupt
-stacking in the hERG pore.
Part 4: Experimental Protocols (Self-Validating Systems)
To generate the data discussed above, robust experimental workflows are required. Below are the "Gold Standard" protocols.
Protocol: Microsomal Stability with Type II Binding Control
Standard stability assays often fail for quinolines because they do not account for the inhibitory effect of the parent compound on the CYP enzyme itself (mechanism-based inhibition).
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (Quinoline analog) at 1
M. -
Control: Testosterone (CYP3A4 substrate) to verify enzyme activity.
Step-by-Step Methodology:
-
Pre-Incubation (Critical Step): Thaw HLM on ice. Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1
M). Incubate at 37°C for 5 minutes.-
Why? This allows the compound to reach equilibrium binding with the heme iron before catalysis begins.
-
-
Initiation: Add pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).-
Why? Acetonitrile precipitates proteins and stops the reaction instantly.
-
-
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
-
Validation Calculation: Plot
vs. Time. The slope is used to calculate .-
Self-Check: If the
of the decay curve is , check for enzyme inactivation or solubility issues.
-
Protocol: hERG Safety Screening (Thallium Flux)
A high-throughput surrogate for Patch-Clamp.
-
Cell Loading: Load hERG-expressing HEK293 cells with a Thallium-sensitive fluorescent dye (FluxOR).
-
Compound Addition: Add Quinoline analog (concentration range 0.1 nM – 100
M). Incubate 15 min. -
Stimulation: Add stimulus buffer containing
and . This opens the hERG channels. -
Measurement: Measure fluorescence increase.
flows into open channels, increasing fluorescence. Blockers will show reduced fluorescence. -
Output: Calculate
. Compounds with M are flagged as high risk.
Part 5: Visualizations
Metabolic Activation vs. Detoxification Pathways
This diagram illustrates the divergent fates of Primaquine (Activation) versus Chloroquine (Detoxification/Accumulation).
Caption: Divergent metabolic fates: Primaquine requires CYP2D6 activation leading to redox cycling, whereas Chloroquine is primarily sequestered in lysosomes or slowly dealkylated.
hERG Liability Screening Workflow
A logical decision tree for evaluating new quinoline analogs.
Caption: Tiered screening cascade for evaluating cardiotoxicity risks in quinoline drug discovery.
References
-
World Health Organization. (2015). Guidelines for the Treatment of Malaria. 3rd Edition. [Link]
-
VandenBrink, B. M., et al. (2016). "Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4." Journal of Medicinal Chemistry. [Link]
-
Hesterkamp, T., et al. (2024). "Efficacies and ADME properties of redox active methylene blue and phenoxazine analogues." Frontiers in Cellular and Infection Microbiology. [Link]
-
Borrel, A., et al. (2022).[1][2] "High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition." International Journal of Molecular Sciences. [Link]
-
Pukrittayakamee, S., et al. (2014). "Pharmacokinetic Interactions between Primaquine and Chloroquine." Antimicrobial Agents and Chemotherapy. [Link]
Sources
An Inter-Laboratory Guide to Assessing the Bioactivity of 7-Chloro-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the bioactivity of the novel synthetic compound, 7-Chloro-8-methoxyquinoline. In the absence of publicly available bioactivity data for this specific molecule, this document outlines a robust, self-validating experimental approach to characterize its potential anticancer and antimicrobial properties. The protocols detailed herein are grounded in established methodologies for evaluating quinoline-based compounds, enabling a rigorous comparison with clinically relevant drugs.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives have demonstrated significant potential in oncology and infectious disease, with mechanisms of action often involving the inhibition of critical cellular processes such as cell cycle progression, angiogenesis, and DNA replication.[2] The subject of this guide, this compound, possesses structural motifs—a 7-chloroquinoline core and an 8-methoxy group—that suggest a strong potential for bioactivity. This guide will provide the necessary protocols to elucidate and quantify this potential.
Comparative Framework: Benchmarking Against Established Therapeutics
To provide a meaningful context for the bioactivity of this compound, its performance should be benchmarked against established therapeutic agents. This guide proposes a multi-faceted comparison encompassing both anticancer and antimicrobial activities.
Anticancer Activity Comparison
The potential of this compound as an anticancer agent will be evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116). Its cytotoxic effects will be compared with those of the following FDA-approved quinoline-based tyrosine kinase inhibitors:
-
Bosutinib: An inhibitor of Src/Abl kinases.[3]
-
Cabozantinib: A multi-kinase inhibitor targeting MET, VEGFR2, and other tyrosine kinases.[4]
-
Lenvatinib: A multi-kinase inhibitor of VEGFR, FGFR, RET, and other kinases.[5]
Antimicrobial Activity Comparison
The antimicrobial potential of this compound will be assessed against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Its efficacy will be compared to the widely-used fluoroquinolone antibiotic:
-
Ciprofloxacin: A broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[6]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to ensure reproducibility and comparability of results across different laboratories. Each step is explained with a clear rationale to foster a deep understanding of the experimental design.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cytotoxicity.
Detailed Protocol:
-
Cell Culture:
-
Culture MCF-7 and HCT-116 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and the comparator drugs (Bosutinib, Cabozantinib, Lenvatinib) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Replace the culture medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (DMSO-containing medium) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Rationale for Experimental Choices:
-
The selection of MCF-7 and HCT-116 cell lines provides a preliminary screen against two common types of cancer.
-
A 48-hour incubation period is a standard duration to observe the cytotoxic effects of a compound.
-
The use of a vehicle control is crucial to account for any effects of the solvent (DMSO) on cell viability.
Visualization of the MTT Assay Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8]
Detailed Protocol:
-
Bacterial Culture:
-
Inoculate Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922) in Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
-
Inoculum Preparation:
-
Dilute the bacterial culture in MHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution in a 96-well microtiter plate containing MHB to obtain a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Rationale for Experimental Choices:
-
S. aureus and E. coli are standard representatives of Gram-positive and Gram-negative bacteria, respectively, providing a broad-spectrum initial screen.
-
The 0.5 McFarland standard ensures a consistent starting inoculum density, which is critical for reproducible MIC values.
-
The broth microdilution method is a standardized and widely accepted technique for MIC determination.
Visualization of the Broth Microdilution Workflow:
Caption: Hypothesized inhibition of an RTK signaling pathway.
Potential Antimicrobial Mechanism
8-Hydroxyquinoline and its derivatives are known to act as metal chelators, disrupting essential metallic cofactors in microbial enzymes. [9]The 8-methoxy group in this compound may influence this chelating ability or contribute to other mechanisms of antimicrobial action.
Visualization of a Potential Antimicrobial Mechanism:
Caption: Hypothesized metal chelation mechanism.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound's bioactivity. The successful execution of these protocols across multiple laboratories will yield a robust and comparable dataset, crucial for determining the therapeutic potential of this novel compound. Should the initial screening reveal significant activity, further investigations into its specific molecular targets, in vivo efficacy, and safety profile will be warranted.
References
-
Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PubMed.
- Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. IMR Press.
- Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
- Cabozantinib (XL184) | VEGFR2/MET Inhibitor. MedchemExpress.com.
- Bosutinib (SKI-606) | Src/Abl Inhibitor. MedChemExpress.
- The IC 50 values of Lenvatinib on HCC cells.
- Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis.
- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes.
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
- Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in K
- IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines.
- MTT Assay of MCF-7 cell line viability % Cytotoxic (24 h) (A) and...
- MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed.
- Comprehensive review on current developments of quinoline-based anticancer agents.
- Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100.
- Broth microdilution reference methodology. CGSpace.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
